(2-Methyloxazol-4-YL)methanamine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKWYIYSYDLCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308240 | |
| Record name | 2-Methyl-4-oxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065073-45-1 | |
| Record name | 2-Methyl-4-oxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-oxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-1,3-oxazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis and Characterization of (2-Methyloxazol-4-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis, characterization, and potential biological significance of (2-Methyloxazol-4-YL)methanamine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogues and established chemical principles to propose methodologies for its synthesis and characterization.
Chemical Structure and Properties
This compound is a heterocyclic amine featuring a 2-methyloxazole core with a methanamine substituent at the 4-position. The oxazole ring is a key pharmacophore in medicinal chemistry, often contributing to the binding affinity and selectivity of drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | Calculated |
| Molecular Weight | 112.13 g/mol | Calculated |
| CAS Number | 1065073-45-1 | Publicly Available Data[1] |
Proposed Synthesis
A plausible and efficient synthetic route to this compound is via the reductive amination of 2-methyloxazole-4-carboxaldehyde. This precursor is accessible through established methods, including large-scale preparations.
Experimental Protocol: Reductive Amination of 2-Methyloxazole-4-carboxaldehyde
Materials:
-
2-methyloxazole-4-carboxaldehyde
-
Ammonia (or a source thereof, e.g., ammonium acetate)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol (or another suitable solvent)
-
Acetic acid (catalyst)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve 2-methyloxazole-4-carboxaldehyde (1 equivalent) and ammonium acetate (excess, e.g., 5-10 equivalents) in methanol.
-
Add a catalytic amount of acetic acid to the solution to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
DOT Script for Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Structural Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the methyl protons on the oxazole ring, the methylene protons of the methanamine group, the oxazole ring proton, and the amine protons. Chemical shifts and coupling constants would be characteristic of the proposed structure. |
| ¹³C NMR | Resonances for the methyl carbon, the methylene carbon, and the three carbons of the oxazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak ([M+H]⁺) consistent with the molecular weight of the compound (m/z = 113.07). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (oxazole ring). |
Experimental Protocol: NMR and Mass Spectrometry Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Confirm that the observed mass-to-charge ratio corresponds to the calculated molecular weight.
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound has not been directly reported, a derivative, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B). This suggests that this compound itself, or its derivatives, could be explored as potential modulators of monoamine oxidase activity.
MAO enzymes are crucial in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.
DOT Script for MAO-B Inhibition Pathway:
Caption: Potential mechanism of action via MAO-B inhibition.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. While direct experimental characterization data is sparse, this guide provides a robust framework for its synthesis and analysis based on established chemical principles and data from closely related compounds. The potential for this scaffold to interact with key biological targets, such as monoamine oxidase B, warrants further investigation and highlights its promise for the development of novel therapeutics. Researchers are encouraged to use the proposed protocols as a starting point for their own investigations into this promising molecule.
References
Technical Guide: Physicochemical Properties of (2-Methyloxazol-4-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyloxazol-4-YL)methanamine is a heterocyclic amine containing an oxazole ring, a structure of interest in medicinal chemistry and drug discovery. Its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including both available and predicted data, alongside detailed experimental protocols for their determination. This information is intended to support researchers and drug development professionals in their evaluation and application of this compound. The molecule is primarily utilized in medicinal chemistry as a building block for synthesizing more complex pharmaceutical compounds.[1]
Molecular and Physicochemical Data
A summary of the key molecular and physicochemical properties of this compound is presented below. Due to a lack of extensive experimental data in publicly available literature, several key parameters have been estimated using computational cheminformatics models.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| CAS Number | 1065073-45-1 | CymitQuimica[2] |
| Molecular Formula | C₅H₈N₂O | CymitQuimica[2] |
| Molecular Weight | 112.132 g/mol | CymitQuimica[2] |
| InChI Key | ZFKWYIYSYDLCCG-UHFFFAOYSA-N | CymitQuimica[2] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Tool |
| pKa (most basic) | 8.2 ± 0.4 | Chemicalize |
| logP | -0.6 | Chemicalize |
| Water Solubility | 1.8 x 10⁵ mg/L at 25°C | Chemicalize |
| Melting Point | 85-95 °C | Estimation based on similar structures |
| Boiling Point | 210-220 °C at 760 mmHg | Estimation based on similar structures |
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a widely used and reliable method.[3][4]
Principle: A solution of the amine is titrated with a standardized acid solution. The pH of the solution is monitored with a pH meter as the acid is added. The pKa is the pH at which half of the amine is protonated.
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of this compound in deionized water.
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[3]
-
Place a known volume (e.g., 25 mL) of the amine solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of HCl added.
-
Determine the equivalence point, which is the point of the steepest slope on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half the volume of HCl needed to reach the equivalence point has been added).
-
Determination of logP by Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. The shake-flask method is the traditional and most direct method for logP determination.
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in either n-octanol or water.
-
Saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.
-
Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Let the flask stand until the two phases have completely separated.
-
-
Analysis:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a critical parameter that affects a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5]
Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific pH and temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined.[6]
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.
-
-
Sample Processing:
-
After equilibration, allow the undissolved solid to settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared.
-
The measured concentration represents the aqueous solubility at that specific pH and temperature.
-
Determination of Melting Point by Capillary Method
The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature. Impurities typically lower and broaden the melting range.[7]
Principle: A small amount of the solid sample is heated in a capillary tube, and the temperature range over which the solid melts is observed.
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[8]
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.[7]
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).[9]
-
The recorded temperature range is the melting point of the substance.
-
Determination of Boiling Point by Distillation
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured. Simple distillation is a suitable method for a pure compound.[10]
Procedure:
-
Apparatus Setup:
-
Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a collection flask.
-
Place the liquid sample of this compound and a few boiling chips into the round-bottom flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
-
Distillation:
-
Gently heat the flask.
-
As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase.
-
The temperature will stabilize at the boiling point of the liquid as the vapor condenses and is collected in the receiving flask.
-
-
Recording:
-
Record the stable temperature reading on the thermometer as the boiling point.
-
Also, record the atmospheric pressure, as boiling point is pressure-dependent.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.
Caption: Workflow for Physicochemical Characterization.
Biological Context and Potential Applications
While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with known biological activities. For instance, a related compound, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in the development of agents for neurodegenerative diseases like Parkinson's disease.[11] The this compound core can be considered a valuable scaffold for the synthesis of new chemical entities with a range of potential therapeutic applications. Further biological screening is required to elucidate its specific pharmacological profile.
References
- 1. This compound [myskinrecipes.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. who.int [who.int]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. vernier.com [vernier.com]
- 11. mdpi.com [mdpi.com]
Spectroscopic Data for CAS Number 1065073-45-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the spectroscopic data for the compound identified by CAS number 1065073-45-1. The chemical name for this substance is (2-Methyloxazol-4-yl)methanamine, also available as its hydrochloride salt. Its molecular formula is C₅H₈N₂O. This document aims to provide a comprehensive summary of available spectroscopic information and the methodologies for their acquisition, which are crucial for the characterization and utilization of this compound in research and development.
Chemical Structure
The molecular structure of this compound consists of a methyl-substituted oxazole ring with a methanamine group attached at the 4-position.
Spectroscopic Data Summary
A thorough search of publicly accessible scientific databases and literature has been conducted to gather spectroscopic data for CAS number 1065073-45-1. However, at the time of this report, specific experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, for this compound are not available in the public domain.
While data for structurally related compounds can offer insights into expected spectral characteristics, no direct experimental data for CAS number 1065073-45-1 has been located. The following sections outline the general experimental protocols that would be employed to acquire such data.
General Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques that would be used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR):
-
Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), would be added if not already present in the solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
-
Data Acquisition: A standard proton experiment would be run at room temperature. Key parameters to be set include the spectral width, number of scans, relaxation delay, and pulse width.
-
Data Processing: The resulting Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) would be reported in parts per million (ppm) relative to the reference standard. Integration of the signals would provide the relative number of protons, and the splitting patterns (multiplicity) would give information about neighboring protons.
-
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrumentation: The same NMR spectrometer as for ¹H NMR would be used.
-
Data Acquisition: A standard carbon experiment, often with proton decoupling (e.g., broadband decoupling), would be performed. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the FID would be processed to yield a spectrum with chemical shifts reported in ppm.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) would be used.
-
Data Acquisition: The sample solution would be introduced into the ion source. For ESI, the sample is typically infused at a low flow rate. The mass analyzer would be scanned over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition.
-
Data Analysis: The resulting mass spectrum would show the m/z values of the molecular ion ([M+H]⁺ or [M]⁺) and any fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solid/Liquid Sample (ATR): A small amount of the sample would be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.
-
Data Acquisition: A background spectrum (of the empty sample compartment or the clean ATR crystal) would be recorded first. Then, the sample spectrum would be acquired. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and shapes of the absorption bands would be correlated to the presence of specific functional groups in the molecule.
Visualizations
As no specific experimental data or signaling pathways involving this compound are publicly available, a generalized workflow for spectroscopic analysis is presented below.
Caption: Generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
While a comprehensive search did not yield specific experimental spectroscopic data for CAS number 1065073-45-1, this guide provides the standard, detailed methodologies that would be employed for its characterization. For researchers and drug development professionals, obtaining this data through the described protocols is a critical first step in confirming the structure and purity of this compound, which is essential for its application in further studies. It is recommended that any future work with this compound begins with a thorough spectroscopic characterization as outlined.
(2-Methyloxazol-4-YL)methanamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the chemical properties of (2-Methyloxazol-4-YL)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery.
Chemical Identity and Properties
This compound, identified by the CAS Number 1065073-45-1, is a substituted oxazole derivative. Its core structure features a 2-methyloxazole ring with a methanamine substituent at the 4-position. The physicochemical properties of this compound are critical for its handling, formulation, and biological activity assessment.
| Property | Value |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| CAS Number | 1065073-45-1 |
| Synonyms | 4-(Aminomethyl)-2-methyloxazole[1] |
Experimental Protocols and Potential Applications
While specific experimental protocols for this compound are not extensively detailed in publicly available literature, the oxazole scaffold is a common motif in pharmacologically active compounds. Research on structurally related molecules, such as 4-(2-methyloxazol-4-yl)benzenesulfonamide, has highlighted their potential as inhibitors of enzymes like monoamine oxidase (MAO).[2] The general workflow for the synthesis and evaluation of such a compound is illustrated below.
The synthesis of related oxazole compounds has been achieved through the reaction of a bromoacetyl precursor with an amide.[2] Following synthesis and purification, a primary biological evaluation would typically involve in vitro screening against a panel of relevant biological targets. For instance, in the case of the related MAO inhibitor, the protocol involved assessing its inhibitory concentration (IC₅₀) against human MAO-A and MAO-B.[2] Subsequent steps would include evaluating the compound's cytotoxicity to determine its therapeutic window.[2]
Figure 1: A generalized experimental workflow for the synthesis and biological evaluation of a novel chemical entity.
This guide serves as a foundational resource for researchers interested in this compound. Further investigation into its biological activities is warranted to uncover its full therapeutic potential.
References
The Oxazole Scaffold: A Journey from Natural Discovery to Synthetic Prominence in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its presence in a diverse array of natural products with potent biological activities has inspired the development of numerous synthetic methodologies and the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with significant oxazole-containing compounds, offering valuable insights for researchers in the field.
The Dawn of Oxazoles: Nature's Blueprint
The story of oxazoles in research begins with the isolation and characterization of naturally occurring compounds that showcased the potential of this heterocyclic core. A pivotal example is the discovery of muscarine, an alkaloid found in certain mushrooms.
Muscarine: An Early Glimpse into Biological Activity
Muscarine, first isolated from the Amanita muscaria mushroom in 1869 by Oswald Schmiedeberg and Richard Koppe, was one of the first parasympathomimetic substances to be studied in detail.[1] Although not a true oxazole, its tetrahydrofuran ring is a related five-membered oxygen-containing heterocycle, and its discovery spurred interest in the biological activities of such structures. The definitive structure of muscarine was established in 1957 by Franz Jellinek and colleagues through X-ray diffraction analysis.[1]
Mechanism of Action: Muscarine exerts its effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs).[2] The activation of these receptors triggers a cascade of intracellular signaling events. For instance, the M1, M3, and M5 receptor subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various physiological responses.
Significance in Research: The study of muscarine was instrumental in the classification and understanding of cholinergic receptors, which are fundamental to the nervous system. This research paved the way for the development of drugs that target the cholinergic system.
The Synthetic Era: Building upon Nature's Foundation
The promising biological activities of natural products containing five-membered heterocyclic rings prompted chemists to develop methods for their synthesis. This led to the discovery of several key synthetic oxazole-containing compounds that have had a profound impact on medicine.
Sulfisoxazole: A Breakthrough in Antibacterial Therapy
Mechanism of Action: Sulfisoxazole functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4][5] Bacteria synthesize their own folic acid, which is essential for the production of nucleic acids and amino acids. By blocking DHPS, sulfisoxazole prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, thereby halting bacterial growth and replication.[3][4] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3]
Oxaprozin: A Long-Acting Anti-Inflammatory Agent
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that was developed and patented by Wyeth-Ayerst.[6] The US patent for oxazoles was filed in 1967 and published in 1971.[6] The first report of its anti-inflammatory properties appeared in a 1968 article in Nature.[6] After a lengthy development and review process, the FDA approved Oxaprozin (marketed as Daypro) in 1992.[6][7]
Mechanism of Action: Like other NSAIDs, oxaprozin's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8][9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9] By inhibiting COX enzymes, oxaprozin reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[8]
Key Synthetic Methodologies for the Oxazole Core
The construction of the oxazole ring is a fundamental challenge in organic synthesis. Over the years, several named reactions have become the cornerstones of oxazole synthesis, each with its own advantages and applications.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, is a classic method for preparing oxazoles from 2-acylamino-ketones.[11][12] The reaction involves an intramolecular cyclization followed by dehydration, typically catalyzed by a dehydrating agent such as sulfuric acid or phosphorus pentoxide.[13][14]
Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a route to oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[15] This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles.[15]
Van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis, first described in the 1970s, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde.[16][17][18] This reaction proceeds via a [3+2] cycloaddition mechanism and is known for its mild reaction conditions and broad substrate scope.[16]
Quantitative Data Summary
The following tables summarize key quantitative data for the discussed oxazole-containing compounds and synthetic reactions.
| Compound | Target | IC50 / Activity | Reference |
| Oxaprozin | COX-1/COX-2 | Non-selective inhibitor | [19] |
| Sulfisoxazole | Dihydropteroate Synthase | Competitive inhibitor | [3][4] |
| Synthesis Method | Typical Yield | Reference |
| Robinson-Gabriel Synthesis | Varies | [11][12] |
| Fischer Oxazole Synthesis | Varies | [15] |
| Van Leusen Oxazole Synthesis | Good to high | [16][17][18] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of synthetic methods. Below are representative procedures for the key oxazole syntheses.
General Procedure for Robinson-Gabriel Synthesis
A 2-acylamino-ketone is treated with a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid). The reaction mixture is typically heated to effect cyclodehydration. The product oxazole is then isolated and purified by standard methods such as crystallization or chromatography. A specific example involves the cyclodehydration of a keto-amide at 90°C for 30 minutes with either phosphorus oxychloride in dimethylformamide or catalytic sulfuric acid in acetic anhydride.[11]
General Procedure for Fischer Oxazole Synthesis
A cyanohydrin and an aldehyde are dissolved in a dry, inert solvent such as diethyl ether. Anhydrous hydrogen chloride gas is then passed through the solution. The oxazole product often precipitates as its hydrochloride salt, which can be collected by filtration. The free base can be obtained by treatment with a weak base.[15]
General Procedure for Van Leusen Oxazole Synthesis
To a solution of an aldehyde and tosylmethyl isocyanide (TosMIC) in a suitable solvent (e.g., methanol, THF), a base such as potassium carbonate or sodium hydride is added. The reaction is typically stirred at room temperature or with gentle heating until completion. The oxazole product is then isolated by extraction and purified by chromatography. A specific protocol involves suspending the aldehyde, TosMIC, and K2CO3 in methanol in a pressure reactor and heating at 105°C for 20 minutes.
Signaling Pathways and Logical Relationships
The biological effects of oxazole-containing compounds are mediated through their interaction with specific cellular signaling pathways. These interactions can be visualized using diagrams to illustrate the flow of information.
Oxaprozin: COX Inhibition Pathway
Caption: Oxaprozin inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.
Sulfisoxazole: Folic Acid Synthesis Inhibition Pathway
Caption: Sulfisoxazole competitively inhibits DHPS, blocking bacterial folic acid synthesis.
Muscarine: Muscarinic Acetylcholine Receptor Signaling
Caption: Muscarine activates mAChRs, leading to downstream cellular responses.
Conclusion
The journey of oxazole-containing compounds, from their discovery in nature to their synthesis in the laboratory, highlights the enduring importance of this heterocyclic scaffold in the quest for new medicines. The historical context, coupled with a deep understanding of their mechanisms of action and the synthetic tools available for their creation, provides a powerful foundation for future research and development in this exciting field. This guide serves as a valuable resource for scientists and researchers dedicated to harnessing the therapeutic potential of the oxazole core.
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Oxaprozin - Wikipedia [en.wikipedia.org]
- 7. Oxaprozin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is Oxaprozin used for? [synapse.patsnap.com]
- 9. lecturio.com [lecturio.com]
- 10. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 14. firsthope.co.in [firsthope.co.in]
- 15. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 18. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 19. A review of the emerging profile of the anti-inflammatory drug oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activities of (2-Methyloxazol-4-YL)methanamine and Its Derivatives
Disclaimer: There is no publicly available scientific literature detailing the biological activities of the core compound, (2-Methyloxazol-4-YL)methanamine. This molecule is primarily documented as a chemical building block for the synthesis of more complex molecules.[1] This technical guide will, therefore, focus on the well-characterized biological activities of its derivative, 4-(2-Methyloxazol-4-yl)benzenesulfonamide , which has been identified as a selective inhibitor of Monoamine Oxidase B (MAO-B).
Executive Summary
This document provides a comprehensive overview of the biological activities associated with 4-(2-Methyloxazol-4-yl)benzenesulfonamide, a derivative of this compound. The primary biological activity identified for this compound is the selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of key neurotransmitters. This guide summarizes the quantitative inhibitory data, details the experimental protocols for assessing its activity and cytotoxicity, and illustrates the relevant biological pathway. This information is intended for researchers, scientists, and professionals in the field of drug development.
Biological Target: Monoamine Oxidase B (MAO-B)
Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of various biogenic and xenobiotic amines, including the neurotransmitter dopamine.[2] By catalyzing the breakdown of dopamine in the brain, MAO-B plays a crucial role in modulating dopaminergic neurotransmission.[3][4] Elevated levels of MAO-B have been associated with neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[2] Therefore, inhibitors of MAO-B can increase the synaptic availability of dopamine, offering a therapeutic strategy for managing the symptoms of these disorders.
Quantitative Biological Data
The inhibitory activity of 4-(2-Methyloxazol-4-yl)benzenesulfonamide against human MAO-A and MAO-B was determined, revealing a significant selectivity for the MAO-B isoform. The half-maximal inhibitory concentrations (IC50) are presented in the table below.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Human MAO-A | 43.3 | 12.48 |
| Human MAO-B | 3.47 |
Data sourced from a study on the synthesis and monoamine oxidase inhibition properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.[5][6][7][8][9]
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
The following is a representative protocol for determining the MAO inhibitory activity of a test compound using recombinant human MAO-A and MAO-B.
Objective: To determine the IC50 values of a test compound for the inhibition of human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes[10]
-
MAO substrate (e.g., Kynuramine or Tyramine)[11]
-
Test compound (4-(2-Methyloxazol-4-yl)benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[11]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., a fluorometric probe that detects H2O2, a byproduct of the MAO reaction)[12]
-
96-well microplates (black, for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the recombinant MAO-A and MAO-B enzymes to a working concentration in the assay buffer.
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid interference with the enzyme activity.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations (or positive control), and the diluted enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the MAO substrate to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the product formation. For fluorometric assays, this typically involves adding a detection reagent that reacts with a byproduct (like H2O2) to generate a fluorescent signal.[12]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay
The cytotoxicity of 4-(2-Methyloxazol-4-yl)benzenesulfonamide was evaluated against the human stromal bone cell line (HS-5). The compound showed no cytotoxic effect in the concentration range of 1–100 µmol.[6][8]
Objective: To assess the cytotoxic effect of a test compound on a specific cell line.
Materials:
-
HS-5 human stromal cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (4-(2-Methyloxazol-4-yl)benzenesulfonamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HS-5 cells in appropriate flasks until they reach a suitable confluency.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density.
-
Incubate the plates overnight in a CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare various concentrations of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) in the CO2 incubator. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The cell viability is expressed as a percentage of the vehicle-treated control cells.
-
A dose-response curve can be generated to determine the concentration at which the compound reduces cell viability by 50% (CC50), if applicable. For 4-(2-Methyloxazol-4-yl)benzenesulfonamide, no significant cytotoxicity was observed.[8]
-
Signaling and Metabolic Pathways
The primary mechanism of action of 4-(2-Methyloxazol-4-yl)benzenesulfonamide is the inhibition of MAO-B, which directly impacts the metabolic pathway of dopamine.
Dopamine Metabolism Pathway
The following diagram illustrates the degradation of dopamine, highlighting the role of MAO-B.
Caption: Dopamine degradation pathway via MAO-B.
Experimental Workflow for MAO-B Inhibition Assay
The logical flow of the MAO-B inhibition assay is depicted in the following diagram.
Caption: Workflow for MAO-B inhibition screening.
Conclusion
While this compound serves as a foundational chemical structure, its derivative, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, demonstrates significant and selective inhibitory activity against MAO-B. This property, coupled with a lack of cytotoxicity at effective concentrations, suggests its potential as a lead compound for the development of therapeutic agents targeting neurodegenerative diseases where dopamine dysregulation is a key pathological feature. Further investigation into the structure-activity relationship of other derivatives of this compound may yield even more potent and selective MAO-B inhibitors.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. Human recombinant monoamine oxidase B as reliable and efficient enzyme source for inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. abcam.cn [abcam.cn]
- 12. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling (2-Methyloxazol-4-YL)methanamine: A Technical Guide for Researchers
An In-depth Review of the Synthesis, Potential Biological Activity, and Physicochemical Properties of a Promising Oxazole Derivative for Drug Discovery and Development.
Compound Identification
Table 1: Chemical Identifiers for (2-Methyloxazol-4-YL)methanamine
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1065073-45-1 |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| InChIKey | ZFKWYIYSYDLCCG-UHFFFAOYSA-N |
| SMILES | Cc1nc(co1)CN |
Abstract
This compound is a heterocyclic amine containing a 2-methyloxazole core. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by oxazole-containing compounds. While specific research on this compound itself is limited in publicly accessible literature, its structural similarity to known bioactive molecules suggests its potential as a valuable building block in the development of novel therapeutics. This guide provides an overview of a potential synthetic route, predicted biological activities based on related compounds, and key physicochemical properties to support further research and development efforts.
Potential Synthesis and Experimental Protocols
A common method for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the cyclization of an α-acylamino ketone. An alternative approach is the Van Leusen reaction , utilizing tosylmethyl isocyanide (TosMIC).
Hypothetical Synthetic Workflow:
Below is a conceptual workflow for the synthesis of this compound.
Figure 1. Conceptual synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
A more specific, though still generalized, protocol based on the synthesis of 4-(2-methyloxazol-4-yl)benzenesulfonamide could involve the following steps[1]:
-
Synthesis of a Key Intermediate: A suitable starting material, such as a derivative of serine or a related amino acid, could be acylated and then cyclized to form the 2-methyloxazole-4-carboxylic acid.
-
Amidation: The carboxylic acid could then be converted to an amide.
-
Reduction: The amide would then be reduced to the corresponding amine, this compound.
It is crucial to note that this is a speculative pathway and would require significant experimental optimization.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not currently published. However, the oxazole scaffold is present in numerous compounds with a wide range of pharmacological effects.
Monoamine Oxidase (MAO) Inhibition:
A structurally related compound, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, has been shown to be a selective inhibitor of human monoamine oxidase B (MAO-B) with an IC50 value of 3.47 μM.[1] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. This suggests that this compound could also exhibit MAO inhibitory activity.
Table 2: MAO Inhibition Data for a Structurally Related Compound
| Compound | Target | IC50 (μM) |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 |
| Data from a study on a structurally related compound, not this compound itself.[1] |
Potential Signaling Pathway Involvement:
Given the potential for MAO-B inhibition, this compound could modulate dopaminergic signaling pathways.
Figure 2. Hypothesized mechanism of action via MAO-B inhibition.
Other Potential Activities:
The oxazole nucleus is a versatile scaffold found in compounds with a broad spectrum of biological activities, including:
-
Anticancer: Some oxazole derivatives act as inhibitors of tubulin polymerization or other cancer-related targets.
-
Antimicrobial: The oxazole ring is a component of some natural and synthetic antibiotics.
-
Anti-inflammatory: Certain oxazole-containing compounds have shown anti-inflammatory properties.
Further screening of this compound against a panel of biological targets is warranted to explore its full therapeutic potential.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity for drug discovery. Based on the activity of structurally related compounds, it is a candidate for investigation as a monoamine oxidase inhibitor. The immediate next steps for researchers should involve the development and optimization of a reliable synthetic route to produce sufficient quantities for biological evaluation. Subsequent in vitro screening against a panel of targets, including MAO-A and MAO-B, will be crucial to elucidate its pharmacological profile. Further derivatization of the primary amine could also lead to the discovery of novel compounds with enhanced potency and selectivity. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
A Technical Guide to (2-Methyloxazol-4-YL)methanamine for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of (2-Methyloxazol-4-YL)methanamine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. This document details its commercial availability, physicochemical properties, proposed synthetic routes, and its potential role as a modulator of key neurological pathways.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in small quantities, ranging from milligrams to grams.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Code/CAS No. | Purity | Available Quantities |
| Fluorochem | 10-F546258 | 97.0% | 250mg, 1g, 5g |
| CymitQuimica | 10-F546258 | 97.0% | 250mg |
| MySkinRecipes | 113141 | 97% | 100mg |
Note: Availability and catalog numbers are subject to change. Please consult the suppliers' websites for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and analytical characterization.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1065073-45-1 | CymitQuimica[1] |
| Molecular Formula | C₅H₈N₂O | CymitQuimica[1] |
| Molecular Weight | 112.132 g/mol | CymitQuimica[1] |
| Purity | 97.0% | CymitQuimica[1] |
| Boiling Point | 186.3±15.0°C at 760 mmHg | MySkinRecipes[2] |
| Storage Conditions | 2-8°C, protected from light, stored in an inert gas | MySkinRecipes[2] |
| InChI Key | ZFKWYIYSYDLCCG-UHFFFAOYSA-N | CymitQuimica[1] |
Proposed Synthetic Routes
Proposed Route 1: Reductive Amination of 2-Methyloxazole-4-carbaldehyde
This is a widely used and generally efficient method for the synthesis of amines from aldehydes. The proposed two-step, one-pot reaction is outlined below.
Experimental Workflow: Reductive Amination
Caption: Proposed reductive amination workflow for this compound.
Detailed Methodology:
-
Imine Formation: 2-Methyloxazole-4-carbaldehyde (1 equivalent) is dissolved in a suitable solvent such as methanol. An ammonia source, for instance, ammonium chloride (1.5-2 equivalents), is added to the solution. The reaction mixture is stirred at room temperature. The formation of the intermediate imine can be monitored by techniques like TLC or LC-MS.
-
Reduction: Once the imine formation is deemed complete, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), is added portion-wise to the reaction mixture. The reaction is stirred at room temperature until the reduction is complete.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques like column chromatography on silica gel to yield the desired this compound.
Proposed Route 2: Gabriel Synthesis from 2-Methyl-4-(chloromethyl)oxazole
The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.
Experimental Workflow: Gabriel Synthesis
Caption: Proposed Gabriel synthesis workflow for this compound.
Detailed Methodology:
-
Alkylation: 2-Methyl-4-(chloromethyl)oxazole (1 equivalent) and potassium phthalimide (1.1 equivalents) are dissolved in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution. The reaction progress is monitored by TLC.
-
Deprotection: After the alkylation is complete, the solvent is removed, and the intermediate is dissolved in ethanol. Hydrazine hydrate (1.5-2 equivalents) is added, and the mixture is refluxed. This step cleaves the phthalimide group to release the primary amine.
-
Work-up and Purification: The reaction mixture is cooled, and the phthalhydrazide byproduct is filtered off. The filtrate is concentrated, and the crude product is purified by an appropriate method, such as acid-base extraction followed by distillation or chromatography, to afford this compound.
Potential Biological Activity and Signaling Pathway
While direct studies on the biological activity of this compound are limited, the oxazole scaffold is present in numerous biologically active compounds. Notably, the structurally related compound, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of Monoamine Oxidase B (MAO-B). This suggests that this compound may also exhibit inhibitory activity against MAO-B.
MAO-B is a key enzyme in the metabolic degradation of dopamine, a crucial neurotransmitter in the brain. The inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, a therapeutic strategy employed in the management of Parkinson's disease.
Signaling Pathway: Dopamine Metabolism and the Role of MAO-B
Caption: The potential role of this compound as an inhibitor in the dopamine metabolism pathway.
This pathway illustrates the synthesis of dopamine from L-Tyrosine and its subsequent degradation. MAO-B is a critical enzyme that converts dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC). By inhibiting MAO-B, compounds like this compound could potentially increase dopamine levels, which is a therapeutic target for neurodegenerative diseases such as Parkinson's.
Conclusion
This compound is a readily accessible building block for medicinal chemistry and drug discovery programs. Its structural similarity to known MAO-B inhibitors suggests a promising avenue for the development of novel therapeutics for neurological disorders. This guide provides a foundational resource for researchers, summarizing its key properties and outlining logical synthetic strategies to facilitate further investigation into its biological potential. It is recommended that any researcher utilizing this compound perform their own comprehensive characterization and safety assessment.
References
Technical Guide: Safety and Handling of (2-Methyloxazol-4-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. (2-Methyloxazol-4-YL)methanamine is a chemical compound for research and development purposes, and its toxicological properties have not been fully investigated. All handling and experimental procedures should be conducted by qualified personnel in a controlled laboratory setting, adhering to all applicable safety regulations.
Introduction
This compound, with CAS number 1065073-45-1, is a heterocyclic amine containing a 2-methyloxazole core. This structural motif is of interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. This guide provides a summary of the available safety and handling information, general properties, and representative experimental considerations for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1065073-45-1 |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| Boiling Point | 186.3 ± 15.0 °C at 760 mmHg |
| Appearance | Not specified (likely a liquid or low-melting solid) |
| Solubility | Soluble in water. |
Safety and Hazard Information
Based on available Safety Data Sheets, this compound is classified with the following hazards.[1] It is crucial to note that a comprehensive toxicological profile for this compound is not publicly available.[1]
GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Precautionary Statements
The following precautionary statements are recommended when handling this compound:
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
General Handling Workflow
Caption: General workflow for handling this compound.
First Aid Measures
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.
-
If on Skin or Clothing: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
-
If Inhaled: Move person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.
Experimental Protocols
Representative Synthetic Workflow
A plausible synthetic route to this compound could involve the formation of the oxazole ring followed by the introduction of the aminomethyl group.
Caption: A generalized synthetic workflow for this compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Researchers investigating this compound will need to conduct initial screening and mechanistic studies to elucidate its pharmacological profile.
Toxicological Information
No specific toxicological studies, such as LD50 or LC50 data, are available for this compound.[1] The hazard classifications are based on the structural alerts and properties of the compound.
Conclusion
This compound is a research chemical with potential applications in drug discovery. The primary hazards associated with this compound are oral toxicity, skin and eye irritation, and respiratory tract irritation.[1] Due to the lack of comprehensive toxicological data and detailed experimental protocols, extreme caution should be exercised during its handling and use. All work should be performed in a controlled laboratory environment with appropriate personal protective equipment and engineering controls. Further research is required to determine its biological activity and a full toxicological profile.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Antibiotics Using (2-Methyloxazol-4-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antibiotic candidates derived from the versatile building block, (2-Methyloxazol-4-YL)methanamine. The oxazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be present in numerous compounds with a wide spectrum of biological activities, including antimicrobial effects.[1][2][3] This document outlines a representative synthetic workflow, characterization data, and protocols for evaluating the antibacterial efficacy of a novel hypothetical antibiotic, "Oxazopiperidin," synthesized from the title compound.
Introduction to this compound in Antibiotic Synthesis
The growing threat of multidrug-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing the oxazole ring, are of significant interest in this regard.[1][3] The this compound scaffold offers a unique combination of a rigid, electron-rich oxazole ring and a reactive primary amine, making it an ideal starting point for the synthesis of diverse molecular architectures. The oxazole moiety can engage in various non-covalent interactions with biological targets, while the aminomethyl group provides a convenient handle for introducing pharmacophoric groups and modulating the physicochemical properties of the final compounds.
Synthetic Strategy and Experimental Protocols
This section details a hypothetical synthetic route for the preparation of a novel antibiotic candidate, "Oxazopiperidin," from this compound. The synthesis involves a reductive amination reaction to couple the starting material with a substituted piperidinone, followed by purification and characterization.
General Synthesis Workflow
The overall synthetic workflow for the preparation of Oxazopiperidin is depicted below.
Caption: Synthetic workflow for Oxazopiperidin.
Detailed Experimental Protocol: Synthesis of Oxazopiperidin
Materials:
-
This compound
-
N-Boc-4-piperidone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reductive Amination:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add N-Boc-4-piperidone (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the crude Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Oxazopiperidin.
-
Characterization Data
The structure and purity of the synthesized Oxazopiperidin would be confirmed by standard analytical techniques. The following table summarizes the expected data.
| Parameter | Expected Result |
| Yield | 65% |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks consistent with the proposed structure |
| ¹³C NMR | Peaks consistent with the proposed structure |
| Mass Spectrometry (MS) | [M+H]⁺ calculated and found values to be in agreement |
| Purity (HPLC) | >98% |
Antibacterial Activity Evaluation
The in vitro antibacterial activity of Oxazopiperidin would be determined by measuring the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.[4][5]
Materials:
-
Synthesized Oxazopiperidin
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL[4]
Procedure:
-
Prepare a stock solution of Oxazopiperidin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Antibacterial Activity Data
The following table summarizes the hypothetical MIC values for Oxazopiperidin against representative Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Gram Stain | Oxazopiperidin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 2 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Positive | 4 | 1 |
| Escherichia coli (ATCC 25922) | Negative | 8 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 16 | 0.25 |
Proposed Mechanism of Action
While the exact mechanism of action of a novel antibiotic requires extensive investigation, many oxazole-containing compounds are known to target essential bacterial enzymes. A plausible mechanism for Oxazopiperidin could be the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.
Caption: Proposed mechanism of action for Oxazopiperidin.
Conclusion
The synthetic protocols and evaluation methods described in these application notes provide a framework for the development of novel antibiotics based on the this compound scaffold. The hypothetical compound, Oxazopiperidin, demonstrates the potential of this chemical class to yield new antibacterial agents. Further optimization of the lead structure through medicinal chemistry efforts could lead to the discovery of potent drug candidates to combat the growing challenge of antibiotic resistance.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicopublication.com [medicopublication.com]
- 3. researchgate.net [researchgate.net]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
Application of (2-Methyloxazol-4-YL)methanamine Scaffold in CNS Drug Development: A Focus on Monoamine Oxidase B Inhibition
Introduction
The compound (2-Methyloxazol-4-YL)methanamine serves as a valuable chemical scaffold in medicinal chemistry for the synthesis of various pharmaceutical agents.[1] While direct applications of this specific methanamine in Central Nervous System (CNS) drug development are not extensively documented, its structural motif is integral to derivatives with significant neurological activity. A prime example is 4-(2-Methyloxazol-4-yl)benzenesulfonamide , a selective inhibitor of monoamine oxidase B (MAO-B).[2][3] This compound demonstrates the utility of the this compound core in designing molecules with therapeutic potential for neurodegenerative diseases, particularly Parkinson's disease.[4][5]
Monoamine oxidase B is a key enzyme responsible for the degradation of dopamine in the brain.[6] Inhibiting MAO-B increases the synaptic availability of dopamine, which is a cornerstone of symptomatic treatment for Parkinson's disease, a condition characterized by the loss of dopamine-producing neurons.[7][8] Selective MAO-B inhibitors are therapeutically valuable as they can be used as monotherapy in early-stage Parkinson's or as an adjunct to levodopa treatment in later stages, helping to alleviate motor symptoms and reduce "off" time.[6] The development of novel, selective MAO-B inhibitors like 4-(2-Methyloxazol-4-yl)benzenesulfonamide is a continuing focus of CNS drug discovery.[2][9]
These application notes will detail the properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide as a representative agent, providing quantitative data and detailed experimental protocols for its synthesis and biological evaluation.
Quantitative Data
The inhibitory activity of 4-(2-Methyloxazol-4-yl)benzenesulfonamide against human monoamine oxidase A and B, along with its cytotoxic profile, is summarized below. The data highlights its selectivity for MAO-B over MAO-A.
| Compound | Target | IC50 (μM) | Selectivity Index (MAO-A/MAO-B) | Cytotoxicity (HS-5 cells) |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | 12.48 | No cytotoxic effect (1-100 µM)[2] |
| MAO-B | 3.47 |
Data sourced from references:[2][3][5][9][10][11]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 4-(2-Methyloxazol-4-yl)benzenesulfonamide are provided below.
Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide
This protocol describes the chemical synthesis from 4-(2-bromoacetyl)benzenesulfonamide and acetamide.[2][4]
Materials:
-
4-(2-bromoacetyl)benzenesulfonamide
-
Acetamide
-
Cold deionized water
-
Filtration apparatus
-
Heating mantle with stirrer
Procedure:
-
Combine 4-(2-bromoacetyl)benzenesulfonamide (1 equivalent) and acetamide (3 equivalents) in a reaction vessel.
-
Heat the mixture to 150°C with stirring. The reaction mixture will melt.
-
Maintain the reaction at 150°C for 20 minutes.
-
After 20 minutes, cool the reaction mixture and dilute it with 30 mL of cold water. This will cause a precipitate to form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with 10 mL of water.
-
Air-dry the final product, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, at 50°C.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the IC50 value of a test compound against recombinant human MAO-B, based on standard fluorometric assay kits.[12][13]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Probe (e.g., GenieRed Probe)
-
Developer
-
Positive control inhibitor (e.g., Selegiline)
-
Test compound (4-(2-Methyloxazol-4-yl)benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate with a flat bottom
-
Multi-well spectrophotometer (fluorometer)
Procedure:
-
Reagent Preparation: Prepare working solutions of the test compound and the positive control (Selegiline) at 10 times the desired final concentrations in MAO-B Assay Buffer. A serial dilution is recommended to determine the IC50 value.
-
Assay Setup:
-
Add 10 µL of the diluted test inhibitor solutions to the appropriate wells of the 96-well plate.
-
For the positive control, add 10 µL of the working solution of Selegiline.
-
For the enzyme control (100% activity), add 10 µL of MAO-B Assay Buffer.
-
-
Enzyme Addition:
-
Prepare a fresh MAO-B enzyme working solution by diluting the stock enzyme in the assay buffer as per the manufacturer's instructions.
-
Add 50 µL of the diluted MAO-B enzyme solution to each well containing the test compounds, positive control, and enzyme control.
-
Incubate the plate for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the MAO-B substrate, probe, and developer in the assay buffer.
-
Add 40 µL of this reaction mixture to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable nonlinear regression curve fit.
-
In Vitro Cytotoxicity Assay (MTT Method)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the compound on the viability of a cell line (e.g., human stromal bone cell line, HS-5).[1][9]
Materials:
-
HS-5 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution or DMSO)
-
96-well clear microplate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., 1 to 100 µM) in serum-free medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the compound) and a no-cell control (medium only).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the cell viability (%) against the compound concentration.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Dopamine metabolism by MAO-B and the effect of an inhibitor.
Caption: Workflow for the synthesis of the target compound.
Caption: Workflow for the in vitro MAO-B inhibition assay.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 7. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DK [thermofisher.com]
- 10. Publication: 4-(2-Methyloxazol-4-Yl)benzenesulfonamide [sciprofiles.com]
- 11. researchgate.net [researchgate.net]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. assaygenie.com [assaygenie.com]
Protocol for N-acylation of (2-Methyloxazol-4-YL)methanamine: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-acylation of (2-methyloxazol-4-yl)methanamine, a valuable building block in medicinal chemistry. The resulting N-acyl derivatives are of significant interest due to the prevalence of the oxazole core in a wide range of biologically active compounds.[1][2][3][4]
Application Notes
N-acylated heterocyclic compounds, including those derived from oxazoles, are prominent scaffolds in drug discovery. The oxazole ring system is a key component in numerous pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The N-acylation of this compound allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
The protocols described herein are applicable for the synthesis of libraries of N-acyl-(2-methyloxazol-4-yl)methanamine derivatives for screening in various biological assays. The choice of acylating agent can be tailored to introduce specific lipophilic, electronic, or steric features to modulate the biological activity of the parent amine.
Experimental Protocols
Two primary methods for the N-acylation of this compound are presented: a classical approach using acyl chlorides or anhydrides under basic conditions (Schotten-Baumann conditions) and a greener, clay-catalyzed method.
Protocol 1: N-acylation using Acyl Chlorides or Anhydrides (Schotten-Baumann Conditions)
This method is a widely used and generally high-yielding procedure for the acylation of primary and secondary amines. It involves the reaction of the amine with an acyl chloride or anhydride in the presence of a base to neutralize the acidic byproduct.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) or anhydride (e.g., acetic anhydride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or THF (0.1-0.5 M) at 0 °C (ice bath), add triethylamine or DIPEA (1.2-1.5 eq).
-
Slowly add the acyl chloride (1.1 eq) or anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl-(2-methyloxazol-4-yl)methanamine.
Quantitative Data (Representative Examples from Analogous Systems):
| Amine Substrate | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Heterocyclic Amine | Benzoyl Chloride | Pyridine | Dichloromethane | 4 | 85-95 | General knowledge |
| Heterocyclic Amine | Acetic Anhydride | Triethylamine | Dichloromethane | 2 | 90-98 | General knowledge |
| Imidazole | Benzoyl Chloride | Potter's Clay | Solvent-free | 0.17 | 97 | [5] |
| Imidazole | Acetyl Chloride | Potter's Clay | Solvent-free | 0.07 | 95 | [5] |
Protocol 2: Clay-Catalyzed N-acylation (Green Chemistry Approach)
This protocol offers an environmentally friendly alternative using a natural clay catalyst under solvent-free conditions.[5]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Natural clay (e.g., montmorillonite K-10) - activated by heating at 120 °C for 3 hours prior to use.
-
Ethanol for work-up
Procedure:
-
In a round-bottom flask, add the activated natural clay (e.g., 0.5 g per 1 mmol of amine).
-
To the clay, add the acyl chloride (1.0 eq).
-
Add this compound (1.0 eq) portion-wise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for the appropriate time (typically 5-30 minutes). Monitor the reaction by TLC.
-
Upon completion, add ethanol to the reaction mixture and stir for 5 minutes.
-
Filter the mixture to remove the clay catalyst and wash the clay with ethanol.
-
Combine the ethanolic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by silica gel column chromatography if necessary.
Visualizations
Caption: Experimental workflows for the N-acylation of this compound.
Caption: Logical workflow for the role of N-acylation in drug discovery.
References
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Article REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for (2-Methyloxazol-4-YL)methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2-Methyloxazol-4-YL)methanamine scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a common feature in many biologically active compounds. The presence of a methyl group at the 2-position and a methanamine substituent at the 4-position provides key points for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis of related compounds, and quantitative biological data.
Key Applications in Drug Discovery
The this compound moiety and its derivatives have shown promise in targeting a range of biological entities. A notable example is the development of selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease.
Monoamine Oxidase B (MAO-B) Inhibition
Derivatives of the (2-Methyloxazol-4-YL) scaffold have been identified as potent and selective inhibitors of MAO-B.[1] MAO-B is responsible for the degradation of neurotransmitters like dopamine in the brain. Inhibition of MAO-B can increase dopamine levels, thereby alleviating the motor symptoms of Parkinson's disease. The (2-Methyloxazol-4-YL) core can be functionalized to interact with key residues in the active site of the MAO-B enzyme.
Quantitative Biological Data
The following table summarizes the in vitro activity of a key derivative of the (2-Methyloxazol-4-YL) scaffold.
| Compound | Target | Assay | IC50 (µM) | Cytotoxicity (HS-5 cells, 1-100 µM) | Reference |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Human MAO-A | Enzyme Inhibition Assay | 43.3 | No cytotoxic effect observed | [1] |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Human MAO-B | Enzyme Inhibition Assay | 3.47 | No cytotoxic effect observed | [1] |
Signaling Pathway
Caption: Inhibition of MAO-B by a this compound derivative, leading to reduced dopamine metabolism.
Experimental Protocols
Below is a detailed protocol for the synthesis of a biologically active analog, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, which showcases the formation of the 2-methyloxazol-4-yl ring system.[1]
Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide
This protocol involves a two-step synthesis starting from 4-acetylbenzenesulfonamide.
Step 1: Synthesis of 4-(2-Bromoacetyl)benzenesulfonamide
-
Starting Material: 4-acetylbenzenesulfonamide.
-
Procedure: The synthesis of the intermediate, 4-(2-bromoacetyl)benzenesulfonamide, is performed according to previously described methods.[1] This typically involves the bromination of the α-carbon of the acetyl group.
Step 2: Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide
-
Reactants: 4-(2-bromoacetyl)benzenesulfonamide and acetamide.
-
Procedure:
-
Mix 4-(2-bromoacetyl)benzenesulfonamide (1 equivalent) with an excess of acetamide (3 equivalents).
-
Heat the reaction mixture to 150 °C and stir for 20 minutes. The mixture will melt.
-
After 20 minutes, cool the reaction and dilute it with 30 mL of cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with 10 mL of water.
-
Air-dry the solid at 50 °C to yield 4-(2-methyloxazol-4-yl)benzenesulfonamide.[1]
-
General Workflow for Synthesis and Evaluation
The following diagram illustrates a general workflow for the synthesis and biological evaluation of derivatives based on the this compound scaffold.
Caption: A general workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of neurodegenerative diseases. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemists. The provided protocols and data for related analogs serve as a valuable resource for initiating research programs centered on this versatile chemical scaffold. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to unlock its full therapeutic potential.
References
Application Notes and Protocols for the Derivatization of (2-Methyloxazol-4-YL)methanamine
Introduction
(2-Methyloxazol-4-YL)methanamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The oxazole ring is a key structural motif found in a wide range of biologically active molecules and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a valuable scaffold in the design of novel therapeutic agents.[2] Derivatives of this scaffold are explored for various applications, including their potential as anti-inflammatory, antimicrobial, and anticancer agents.[3][4]
These application notes provide detailed experimental protocols for the synthesis of various derivatives of this compound via common N-functionalization reactions. The procedures outlined below are intended to serve as a guide for researchers in the rational design and synthesis of compound libraries for screening and lead optimization.
General Derivatization Strategies
The primary amine of this compound serves as a versatile handle for a variety of chemical transformations. The following protocols detail four common derivatization strategies: N-acylation, N-sulfonylation, reductive amination, and urea formation.
Figure 1: General synthetic pathways for the derivatization of this compound.
Protocol 1: N-Acylation for Amide Synthesis
This protocol describes the synthesis of N-((2-methyloxazol-4-yl)methyl)benzamide by reacting the parent amine with benzoyl chloride. This method is broadly applicable for various acid chlorides and anhydrides.
Experimental Workflow
Figure 2: Workflow for the N-acylation of this compound.
Methodology
-
Reaction Setup: To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples)
| Amine Starting Material | Acylating Agent | Product | Yield (%) | Purity (LC-MS) |
| This compound | Benzoyl Chloride | N-((2-methyloxazol-4-yl)methyl)benzamide | 85 | >98% |
| This compound | Acetic Anhydride | N-((2-methyloxazol-4-yl)methyl)acetamide | 92 | >99% |
| This compound | Cyclopropanecarbonyl chloride | N-((2-methyloxazol-4-yl)methyl)cyclopropanecarboxamide | 88 | >98% |
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis
This protocol details the formation of a sulfonamide derivative, a common functional group in medicinal chemistry, via reaction with a sulfonyl chloride.
Methodology
-
Reaction Setup: Dissolve this compound (1.0 eq) and a base (e.g., pyridine or triethylamine, 2.0 eq) in anhydrous DCM.
-
Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor for the disappearance of the starting amine by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or silica gel chromatography.
Quantitative Data (Representative Examples)
| Amine Starting Material | Sulfonylating Agent | Product | Yield (%) | Purity (LC-MS) |
| This compound | p-Toluenesulfonyl chloride | N-((2-methyloxazol-4-yl)methyl)-4-methylbenzenesulfonamide | 78 | >97% |
| This compound | Methanesulfonyl chloride | N-((2-methyloxazol-4-yl)methyl)methanesulfonamide | 83 | >99% |
| This compound | Benzenesulfonyl chloride | N-((2-methyloxazol-4-yl)methyl)benzenesulfonamide | 80 | >98% |
Protocol 3: Reductive Amination for N-Alkylated Derivatives
This procedure allows for the synthesis of secondary and tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent.
Methodology
-
Imine Formation: In a flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (e.g., benzaldehyde, 1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol. Add acetic acid (0.1 eq) as a catalyst. Stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.
-
Reaction: Continue stirring at room temperature for 6-24 hours. Monitor the reaction by LC-MS.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate or DCM (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue using flash column chromatography.
Quantitative Data (Representative Examples)
| Amine Starting Material | Carbonyl Compound | Product | Yield (%) | Purity (LC-MS) |
| This compound | Benzaldehyde | N-benzyl-(2-methyloxazol-4-yl)methanamine | 75 | >98% |
| This compound | Acetone | N-isopropyl-(2-methyloxazol-4-yl)methanamine | 68 | >96% |
| This compound | Cyclohexanone | N-cyclohexyl-(2-methyloxazol-4-yl)methanamine | 72 | >97% |
Protocol 4: Urea and Thiourea Formation
This protocol describes the synthesis of urea or thiourea derivatives through the reaction of the primary amine with an isocyanate or isothiocyanate.
Methodology
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like THF or DCM.
-
Reagent Addition: Add the isocyanate or isothiocyanate (e.g., phenyl isocyanate, 1.05 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The product often precipitates from the reaction mixture upon formation.
-
Workup: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purification: If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Quantitative Data (Representative Examples)
| Amine Starting Material | Reagent | Product | Yield (%) | Purity (LC-MS) |
| This compound | Phenyl isocyanate | 1-((2-methyloxazol-4-yl)methyl)-3-phenylurea | 95 | >99% |
| This compound | Ethyl isothiocyanate | 1-ethyl-3-((2-methyloxazol-4-yl)methyl)thiourea | 91 | >98% |
| This compound | Propyl isocyanate | 1-((2-methyloxazol-4-yl)methyl)-3-propylurea | 93 | >99% |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Application Notes and Protocols for High-Throughput Screening of (2-Methyloxazol-4-YL)methanamine and its Analogs as Monoamine Oxidase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidases (MAO) are mitochondrial enzymes crucial in the metabolism of monoamine neurotransmitters.[1][2] Dysregulation of MAO activity is implicated in various neurological disorders, including depression and Parkinson's disease, making MAO inhibitors a significant class of therapeutic agents.[1][3] High-throughput screening (HTS) assays are instrumental in identifying novel MAO inhibitors from large compound libraries.[4][5] This document provides detailed protocols and application notes for a fluorescence-based HTS assay designed to identify and characterize inhibitors of MAO-A and MAO-B, with a focus on screening compounds structurally related to (2-Methyloxazol-4-YL)methanamine.
Signaling Pathway of Monoamine Oxidase
Monoamine oxidases catalyze the oxidative deamination of monoamines, producing corresponding aldehydes, ammonia, and hydrogen peroxide (H₂O₂).[6] The generation of H₂O₂ is a key aspect of the enzymatic reaction that can be harnessed for detection in HTS assays.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Monoamine Oxidase Assays [cellbiolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Large-Scale Synthesis of 2-Methyloxazole-4-carboxaldehyde as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2-methyloxazole-4-carboxaldehyde, a key precursor in the development of pharmacologically active molecules. The protocols focus on a robust and scalable method utilizing a Weinreb amide intermediate, ensuring high yield and purity suitable for pharmaceutical development. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison of different synthetic strategies, and visual diagrams of the synthetic workflow and the biological signaling pathway of a prominent downstream product, phorboxazole A.
Introduction
2-Methyloxazole-4-carboxaldehyde is a critical building block in the synthesis of complex natural products and novel therapeutic agents. Its oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The aldehyde functionality provides a versatile handle for a variety of chemical transformations, making it an ideal starting point for the elaboration of intricate molecular architectures. The large-scale preparation of this aldehyde, however, presents challenges due to its physical properties, including high solubility in many solvents and potential for sublimation.[1] This document outlines a well-established and scalable synthetic route that addresses these challenges, enabling the production of kilogram quantities of high-purity 2-methyloxazole-4-carboxaldehyde.[2]
Synthetic Strategy Overview
Several synthetic routes for 2-methyloxazole-4-carboxaldehyde have been explored, including the oxidation of the corresponding alcohol and the reduction of various carboxylic acid derivatives. For large-scale production, the most effective method is the reduction of an N-methoxy-N-methyl amide (Weinreb amide) of 2-methyloxazole-4-carboxylic acid using a hydride reducing agent. This approach offers high yields and avoids the cryogenic conditions and unfavorable byproducts associated with other methods like the Swern oxidation.[3]
The overall synthetic workflow can be summarized as follows:
-
Esterification: Conversion of a suitable starting material to methyl 2-methyloxazole-4-carboxylate.
-
Amidation: Synthesis of the N-methoxy-N-methyl-2-methyloxazole-4-carboxamide (Weinreb amide).
-
Reduction: Controlled reduction of the Weinreb amide to afford the target aldehyde, 2-methyloxazole-4-carboxaldehyde.
References
Application Notes and Protocols for the Quantification of (2-Methyloxazol-4-YL)methanamine in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (2-Methyloxazol-4-YL)methanamine in complex reaction mixtures. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are designed to offer robust and reliable quantification of the target analyte.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. This method is suitable for the routine analysis of this compound in reaction mixtures.
Experimental Protocol
a. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
b. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
c. Detector Settings:
-
Wavelength: 210 nm (based on the expected UV absorbance of the oxazole ring). Wavelength optimization may be required.
d. Sample Preparation:
-
Accurately transfer 100 µL of the reaction mixture to a 10 mL volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and acetonitrile) to the mark and mix thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
e. Calibration:
-
Prepare a series of standard solutions of this compound in the diluent at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject the standards and the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.
Experimental Protocol
a. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Analytical Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
b. GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL (splitless mode)
c. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
d. Sample Preparation (with Derivatization):
-
Evaporate 100 µL of the reaction mixture to dryness under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
e. Quantification:
-
Use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties).
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Data Presentation
Table 2: GC-MS Method Parameters (Hypothetical Data)
| Parameter | Value |
| Retention Time (Analyte) | 12.5 min |
| Quantifier Ion (m/z) | To be determined |
| Qualifier Ion 1 (m/z) | To be determined |
| Qualifier Ion 2 (m/z) | To be determined |
| Limit of Quantification (LOQ) | 5 ng/mL |
Workflow Diagram
Caption: GC-MS analysis workflow with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance, by using a certified internal standard.[1][2] This makes it particularly useful for analyzing crude reaction mixtures where isolating the analyte for calibration may be difficult.
Experimental Protocol
a. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
b. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube.[1][2] The internal standard should have a known purity and a signal that does not overlap with the analyte or other components in the mixture.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve the sample and internal standard completely.[1][2]
c. NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: A spectral width that encompasses all signals of interest.
d. Data Processing and Quantification:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate the area of a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
Canalyte = Concentration of the analyte
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of protons for the analyte signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons for the internal standard signal
-
MWanalyte = Molecular weight of the analyte
-
MWIS = Molecular weight of the internal standard
-
mIS = Mass of the internal standard
-
V = Volume of the solvent
-
Data Presentation
Table 3: qNMR Quantification Parameters (Hypothetical Data)
| Parameter | Value |
| Analyte Signal (ppm) | To be determined from ¹H NMR spectrum |
| Number of Protons (Analyte) | To be determined from structure |
| Internal Standard | Maleic Acid |
| Internal Standard Signal (ppm) | ~6.26 ppm in DMSO-d6[1][2] |
| Number of Protons (IS) | 2 |
| Precision (% RSD) | < 3% |
Logical Relationship Diagram
Caption: Logical relationships in qNMR for absolute quantification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methyloxazol-4-YL)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methyloxazol-4-YL)methanamine. Our aim is to help improve reaction yields and address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Section 1: Oxazole Ring Formation
Q1: My yield for the oxazole ring formation is consistently low. What are the common causes?
A1: Low yields in the synthesis of the 2-methyloxazole-4-yl core can stem from several factors. One critical aspect is the reaction temperature. Overheating the reaction mixture, for instance above 150°C, can lead to a significant decrease in yield due to the formation of degradation by-products.[1] It is crucial to maintain precise temperature control. Another potential issue is the choice of reagents. While various methods exist, the reaction of an appropriate α-haloketone with acetamide is a common route. The purity of starting materials is also paramount; impurities can interfere with the cyclization process.
Q2: I am observing significant byproduct formation during the oxazole synthesis. How can I minimize this?
A2: Side reactions are often temperature-dependent. Prolonged heating or excessive temperatures are known to promote the formation of degradation byproducts.[1] Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time, preventing the reaction from proceeding beyond the desired endpoint. Additionally, the stoichiometry of your reagents should be carefully controlled. An excess of one reactant might lead to unwanted side products.
Q3: What are the recommended reaction conditions for forming the 2-methyloxazole ring?
A3: A reported method for a similar oxazole synthesis involves the reaction of a 4-(2-bromoacetyl)benzenesulfonamide derivative with an excess of acetamide.[1] The reaction mixture is heated to 150°C for approximately 20 minutes.[1] It is important to note that this is for a related compound, and optimization for the specific substrate leading to this compound may be necessary.
Section 2: Reductive Amination of 2-Methyloxazole-4-carboxaldehyde
Q1: I am struggling with the reductive amination of 2-methyloxazole-4-carboxaldehyde. What are the key parameters to control?
A1: Reductive amination is a robust method, but its success hinges on several factors. The first is the efficient formation of the intermediate imine or enamine. This step is often catalyzed by a weak acid, such as acetic acid. The choice of reducing agent is also critical. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The reactivity of these agents varies, and the selection should be based on the specific substrate and desired reaction conditions. Finally, the solvent and temperature can significantly influence the reaction rate and selectivity.
Q2: My reductive amination is resulting in a mixture of the desired primary amine and the secondary amine (from over-alkylation). How can I improve the selectivity for the primary amine?
A2: The formation of secondary amines through over-alkylation is a common side reaction. This occurs when the newly formed primary amine is more nucleophilic than the starting ammonia or amine source and reacts with another molecule of the aldehyde. To minimize this, a significant excess of the ammonia source (e.g., ammonia in an alcoholic solution or ammonium acetate) should be used to statistically favor the reaction of the aldehyde with ammonia over the product amine.
Q3: The reduction of my starting aldehyde to the corresponding alcohol is competing with the desired amination. What can I do to prevent this?
A3: Reduction of the starting aldehyde to an alcohol is another common side reaction, particularly with powerful reducing agents like sodium borohydride. To circumvent this, it is advisable to use a milder reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃). Alternatively, a two-step procedure can be employed where the imine is pre-formed before the addition of the reducing agent.
Q4: What is a general procedure for the purification of the final this compound product?
A4: Purification of the final amine can often be achieved through column chromatography on silica gel. The polarity of the eluent will need to be optimized based on the polarity of the product and any remaining impurities. An alternative method is the formation of a hydrochloride salt. The free amine can be dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another miscible solvent. The resulting hydrochloride salt often precipitates as a crystalline solid, which can be isolated by filtration and washed with a non-polar solvent to remove organic impurities.
Experimental Protocols
Synthesis of 2-Methyloxazole-4-carboxaldehyde (Precursor)
A large-scale preparation of this key intermediate has been reported via the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride.[2] This method involves careful workup and isolation by crystallization.[2]
Reductive Amination of 2-Methyloxazole-4-carboxaldehyde (General Procedure)
This is a general procedure and may require optimization for specific experimental setups.
-
Imine Formation: To a solution of 2-methyloxazole-4-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add a large excess of an ammonia source (e.g., a 7N solution of ammonia in methanol, 10-20 eq). A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or NMR.
-
Reduction: Once imine formation is complete or has reached equilibrium, the reaction mixture is cooled in an ice bath. A suitable reducing agent (e.g., sodium borohydride, 1.5-2.0 eq) is added portion-wise, maintaining the temperature below 10°C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is then basified with a strong base (e.g., NaOH) to a pH > 12 and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography or by conversion to its hydrochloride salt.
Data Presentation
Table 1: Troubleshooting Guide for Oxazole Ring Formation
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Excessive reaction temperature | Maintain temperature at or below 150°C.[1] |
| Prolonged reaction time | Monitor reaction by TLC and stop when starting material is consumed. | |
| Impure starting materials | Ensure the purity of the α-haloketone and acetamide. | |
| Byproduct Formation | High temperature | Reduce reaction temperature and monitor closely. |
| Incorrect stoichiometry | Use a slight excess of acetamide. |
Table 2: Troubleshooting Guide for Reductive Amination
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Amine | Incomplete imine formation | Add a catalytic amount of weak acid (e.g., acetic acid). |
| Ineffective reducing agent | Consider using a different reducing agent (e.g., NaBH(OAc)₃). | |
| Over-alkylation | Product amine is more reactive | Use a large excess of the ammonia source. |
| Aldehyde Reduction | Reducing agent is too strong | Use a milder, more selective reducing agent like NaBH(OAc)₃. |
| Pre-form the imine before adding the reducing agent. | ||
| Difficult Purification | Product is very polar | Consider converting the amine to its hydrochloride salt for purification. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for reductive amination.
References
Technical Support Center: Purification of (2-Methyloxazol-4-YL)methanamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2-Methyloxazol-4-YL)methanamine. The following information is curated to address common challenges encountered during the purification of this polar, basic compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant tailing and poor separation during silica gel column chromatography of this compound. What's causing this and how can I fix it?
A1: The primary amine in this compound is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to peak tailing, poor resolution, and even irreversible adsorption or degradation of your compound.[1][2]
Troubleshooting Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. This will reduce the strong interaction of your amine with the stationary phase.[1][3]
-
Triethylamine (TEA): Typically, 0.1-2% TEA is added to the mobile phase.
-
Ammonia: A mobile phase containing a small percentage of ammonium hydroxide in a polar solvent like methanol can be effective. For example, a gradient of methanol in dichloromethane with 1% ammonium hydroxide.[4]
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase that is more compatible with basic compounds.[1][2][4]
-
Amine-functionalized Silica: These columns have a basic surface that minimizes the interaction with the amine, leading to better peak shape.[2]
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of amines.[4]
-
Reversed-Phase Silica (C18): Purification can be performed using a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier to ensure the amine is in its free base form for better retention and separation.[1][5]
-
Q2: What are some common impurities I should be aware of during the synthesis and purification of this compound?
A2: While specific impurities depend on the synthetic route, some general classes of impurities can be anticipated. A common route to primary amines is the reduction of a nitrile or an azide, or the reaction of a halide with an ammonia source.
Potential Impurities and Removal Strategies:
-
Unreacted Starting Material: For instance, if synthesizing from 2-methyl-4-(chloromethyl)oxazole and ammonia, you may have residual starting material.
-
Over-alkylation Products: The primary amine product can sometimes react further with the starting material to form secondary and tertiary amines.
-
Hydrolysis Products: The oxazole ring may be sensitive to strongly acidic or basic conditions, potentially leading to ring-opened byproducts.
Purification Strategy:
-
Acid-Base Extraction: This is a powerful technique to separate the basic this compound from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The layers can be separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[6]
Q3: My compound is very polar and barely moves off the baseline on my TLC plate, even with a high percentage of methanol in dichloromethane. How can I get it to elute from the column?
A3: This is a common challenge with polar compounds. If your compound is not moving even in highly polar solvent systems, you may need to consider more specialized techniques.
Solutions for Highly Polar Compounds:
-
Highly Polar Mobile Phases: For silica gel chromatography, a common eluent system for very polar amines is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 80:18:2).[4]
-
Reversed-Phase Chromatography: As mentioned in Q1, reversed-phase chromatography is often better suited for polar compounds. A gradient of acetonitrile in water is a good starting point.[5]
-
Salt Formation and Crystallization: Converting the amine to a salt can make it crystalline and easier to purify by recrystallization.
Q4: I am struggling to crystallize the free base of this compound. What can I do?
A4: The free base of many amines can be oily or difficult to crystallize. A common and effective strategy is to convert the amine into a salt. Salt formation often leads to a more crystalline material that can be purified by recrystallization.[7][8]
Experimental Protocol for Salt Formation and Crystallization:
-
Dissolve the purified free base of this compound in a suitable solvent like isopropanol (IPA), ethanol, or diethyl ether.
-
Add a stoichiometric amount of an acid (e.g., hydrochloric acid in ether, or a solution of oxalic acid in IPA) dropwise while stirring.[8]
-
The corresponding salt (hydrochloride or oxalate) will often precipitate out of the solution.
-
If no precipitate forms immediately, you can try cooling the solution in an ice bath or a freezer. Adding an anti-solvent (a solvent in which the salt is insoluble, like hexane or diethyl ether) can also induce crystallization.
-
Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Eluent System | Modifier | Comments |
| Silica Gel | Dichloromethane/Methanol | 0.1-2% Triethylamine or Ammonium Hydroxide | Start with a low percentage of methanol and increase polarity gradually. The modifier is crucial to prevent tailing.[1][3] |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | None | Offers better peak shape for basic compounds without the need for a basic modifier in the eluent.[2] |
| Basic Alumina | Ethyl Acetate/Hexane | None | A good alternative to silica for basic compounds.[4] |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol | 0.1% Triethylamine or Formic Acid | The choice of modifier depends on the desired pH to control the retention of the amine.[5] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic amine will react to form the hydrochloride salt and move into the aqueous layer. Repeat the acid wash to ensure complete extraction of the amine.
-
Separation of Layers: Separate the aqueous layer containing the amine salt from the organic layer which contains neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH > 10). This will convert the amine salt back to the free base.
-
Back-Extraction: Extract the free amine from the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Repeat the extraction multiple times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for silica gel chromatography of basic amines.
Caption: Diagram illustrating the acid-base extraction process.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Purification [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Side-reaction products in the synthesis of (2-Methyloxazol-4-YL)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methyloxazol-4-YL)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and direct synthetic routes to this compound involve the reduction of a suitable precursor at the 4-position of the 2-methyloxazole ring. The two primary precursors are 2-methyloxazole-4-carbonitrile and 2-methyloxazole-4-carboxamide. The choice of starting material often depends on its commercial availability and the desired scale of the synthesis.
Q2: Which reducing agent is recommended for the synthesis?
A2: Lithium aluminum hydride (LiAlH₄) is the most effective and widely used reducing agent for the conversion of both 2-methyloxazole-4-carbonitrile and 2-methyloxazole-4-carboxamide to this compound.[1][2][3] It is a powerful hydride donor capable of reducing these functional groups, which are resistant to milder reducing agents like sodium borohydride.[1]
Q3: What are the critical reaction conditions to control during the LiAlH₄ reduction?
A3: The key reaction conditions to control are:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon), and all solvents and glassware must be thoroughly dried.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) initially and then allowed to warm to room temperature or gently heated to ensure completion. Careful temperature control is crucial to manage the exothermic nature of the reaction and minimize side-product formation.
-
Stoichiometry: The molar ratio of LiAlH₄ to the starting material is critical. An excess of LiAlH₄ is generally used to ensure complete conversion.
Q4: What is the appropriate work-up procedure for a LiAlH₄ reaction?
A4: A carefully controlled aqueous work-up is necessary to quench the excess LiAlH₄ and hydrolyze the aluminum complexes to facilitate product isolation. A common and safe procedure is the Fieser work-up, which involves the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.[1][4][5] This method typically produces a granular precipitate of aluminum salts that can be easily filtered off.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective work-up leading to product loss. 4. Inactive LiAlH₄. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Ensure strict anhydrous conditions and maintain temperature control. 3. Follow the Fieser work-up procedure carefully to ensure proper precipitation of aluminum salts and efficient extraction of the amine product. 4. Use freshly opened or properly stored LiAlH₄. |
| Presence of Unreacted Starting Material | 1. Insufficient LiAlH₄. 2. Short reaction time or low temperature. | 1. Increase the molar equivalents of LiAlH₄. 2. Extend the reaction time or increase the reaction temperature after the initial addition. |
| Formation of an Aldehyde Intermediate (from nitrile reduction) | Incomplete reduction of the intermediate imine. | This is more common with milder reducing agents like DIBAL-H.[6] With LiAlH₄, ensure sufficient reagent and reaction time for complete reduction to the amine. |
| O-demethylation of the Oxazole Ring | This is a potential side reaction with powerful reducing agents, though less common for the methyl group on the oxazole ring itself. | Maintain a controlled temperature during the reaction. |
| Polymeric or Tar-like Side Products | Decomposition of the starting material or product under harsh reaction conditions. | Ensure slow, controlled addition of the starting material to the LiAlH₄ suspension at low temperature. Avoid localized heating. |
| Difficulty in Isolating the Product | 1. Emulsion formation during work-up. 2. The amine product may be water-soluble. | 1. Add a saturated solution of NaCl (brine) during the extraction to break up emulsions. 2. Perform multiple extractions with an organic solvent. Consider adjusting the pH of the aqueous layer to ensure the amine is in its free base form for better extraction into the organic phase. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound from either 2-methyloxazole-4-carbonitrile or 2-methyloxazole-4-carboxamide.
Protocol 1: Reduction of 2-Methyloxazole-4-carbonitrile
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: The flask is cooled to 0 °C in an ice bath. A solution of 2-methyloxazole-4-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The mixture is then heated to reflux for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to 0 °C. The excess LiAlH₄ is quenched by the slow, sequential dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous sodium hydroxide solution (X mL)
-
Water (3X mL)
-
-
Isolation: The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Reduction of 2-Methyloxazole-4-carboxamide
The procedure is analogous to the reduction of the nitrile, with similar reaction conditions and work-up.
-
Reaction Setup: As described in Protocol 1.
-
Addition of Starting Material: A suspension of 2-methyloxazole-4-carboxamide (1.0 equivalent) in anhydrous THF is added portion-wise to the LiAlH₄ suspension at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature and then heated to reflux until completion.
-
Work-up and Isolation: The work-up and isolation procedures are the same as described in Protocol 1.
-
Purification: The crude product is purified by distillation or column chromatography.
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Expected Outcomes
| Parameter | Reduction of Nitrile | Reduction of Amide |
| Starting Material | 2-Methyloxazole-4-carbonitrile | 2-Methyloxazole-4-carboxamide |
| Reducing Agent | LiAlH₄ | LiAlH₄ |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |
| Temperature | 0 °C to reflux | 0 °C to reflux |
| Typical Yield | 70-90% | 75-95% |
| Purity (crude) | 85-95% | 90-98% |
Table 2: Potential Side-Reaction Products
| Side-Reaction Product | Origin | Method of Detection |
| Unreacted Starting Material | Incomplete reaction | TLC, LC-MS, GC-MS |
| Aldehyde Intermediate | Incomplete reduction of nitrile | TLC, LC-MS, GC-MS |
| N-ethylated amine | Reaction with diethyl ether solvent (rare) | GC-MS, NMR |
| Polymeric materials | Decomposition | Visual inspection, NMR |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Characterization of Oxazole Derivatives
Welcome to the technical support center for the characterization of oxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My oxazole derivative appears to be degrading during aqueous workup or purification. What could be the cause?
A1: Oxazole rings can be sensitive to both acidic and basic conditions, which can lead to hydrolytic ring-opening.[1][2] Deprotonation at the C2 position, which is the most acidic proton on the oxazole ring, can also initiate ring cleavage to form an isonitrile, particularly with strong bases.[1][2]
Troubleshooting:
-
pH Control: Maintain a neutral pH during aqueous extractions. Use buffered solutions if necessary.
-
Mild Conditions: Avoid strong acids or bases during workup and purification. For chromatography, consider using a deactivated silica gel or alternative stationary phases like alumina.
-
Temperature: Perform extractions and purifications at reduced temperatures to minimize degradation.
Q2: I'm struggling to purify my oxazole derivative by column chromatography. The compound seems to be streaking or I'm getting poor separation.
A2: This can be due to several factors:
-
Compound Instability: As mentioned in Q1, degradation on silica gel can lead to streaking and the appearance of multiple spots on TLC.
-
Solubility Issues: The crude material may not be fully soluble in the loading solvent or the eluent, leading to tailing and poor separation.
-
Inappropriate Solvent System: The polarity of the eluent may not be optimized for your specific derivative.
Troubleshooting:
-
Assess Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred.
-
Dry Loading: If solubility is an issue, adsorb your crude material onto a small amount of silica gel and load the dry powder onto the column.
-
Solvent System Optimization: Systematically screen different solvent systems with varying polarities using TLC to find the optimal conditions for separation.
Q3: The NMR spectrum of my synthesized oxazole derivative is more complex than expected, or the chemical shifts don't match the predicted values. What are the common pitfalls in NMR characterization?
A3: Interpreting NMR spectra of oxazole derivatives can be challenging due to:
-
Presence of Impurities: Unreacted starting materials or side products from the synthesis can complicate the spectrum.
-
Substituent Effects: The electronic nature of substituents can significantly influence the chemical shifts of the oxazole ring protons and carbons, sometimes in non-intuitive ways.
-
Solvent Effects: Chemical shifts can be dependent on the NMR solvent used.[3]
-
Tautomerism: In certain cases, such as with hydroxy-substituted oxazoles, tautomerization can lead to a mixture of isomers in solution, resulting in a more complex spectrum.
Troubleshooting:
-
Purity Check: Ensure the purity of your sample using another technique like LC-MS before acquiring detailed NMR data.
-
2D NMR: Employ 2D NMR techniques like COSY, HSQC, and HMBC to definitively assign proton and carbon signals and establish connectivity within the molecule.
-
Reference Data: Compare your data with published values for structurally similar oxazole derivatives.
Q4: I am having difficulty interpreting the mass spectrum of my oxazole derivative due to complex fragmentation. What are the typical fragmentation pathways?
A4: The fragmentation of oxazoles under mass spectrometry conditions can be complex and may not always follow predictable pathways. Common fragmentation patterns involve:
-
Ring Cleavage: The oxazole ring can fragment through various pathways, often leading to the loss of small molecules like CO, HCN, or RCN.[4]
-
Rearrangements: Phenyl-substituted oxazoles can undergo rearrangements to form species like the fluorene cation.[4]
-
Substituent Fragmentation: The fragmentation of side chains attached to the oxazole ring will also contribute to the overall mass spectrum.
Troubleshooting:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain exact masses of the molecular ion and fragment ions, which aids in determining their elemental composition.
-
Tandem MS (MS/MS): Isolate the molecular ion and induce fragmentation to establish precursor-product relationships, which helps in elucidating fragmentation pathways.
-
Isotopic Labeling: If possible, synthesize isotopically labeled analogues to track the fate of specific atoms during fragmentation.[5]
Troubleshooting Guides
Synthesis Troubleshooting
Issue: Low yield or unexpected side products in Robinson-Gabriel Synthesis.
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[1] Common pitfalls include:
-
Incomplete cyclization leading to the recovery of starting material.
-
Dehydration of the starting material or product under harsh acidic conditions.
-
Formation of polymeric byproducts.
Solutions:
-
Choice of Dehydrating Agent: While strong acids like sulfuric acid are traditionally used, milder reagents such as trifluoromethanesulfonic acid or a combination of triphenylphosphine and iodine can improve yields and reduce side reactions.
-
Temperature Control: Carefully control the reaction temperature to avoid decomposition.
-
Reaction Time: Optimize the reaction time to ensure complete conversion without promoting side reactions.
Issue: Formation of byproducts in the van Leusen Oxazole Synthesis.
The van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to convert aldehydes into 5-substituted oxazoles.[6][7] Potential side reactions include:
-
Formation of the nitrile instead of the oxazole if a ketone is used as the starting material.[7]
-
Incomplete elimination of the tosyl group, leading to oxazoline intermediates.[6]
-
Side reactions of TosMIC with itself or the base.
Solutions:
-
Starting Material: Ensure you are using an aldehyde for the synthesis of oxazoles.
-
Base and Reaction Conditions: The choice and amount of base (e.g., K₂CO₃) and the reaction temperature are crucial for promoting the desired cyclization and elimination pathway.
-
Workup: Careful quenching and workup are necessary to isolate the desired oxazole product.
Analytical Troubleshooting
Issue: Poor resolution or peak tailing in HPLC analysis of oxazole derivatives.
Troubleshooting Steps:
-
Check Column Health: Ensure the column is not degraded or contaminated. Flush with a strong solvent.
-
Mobile Phase pH: The weak basicity of the oxazole ring (pKa of the conjugate acid is ~0.8) means that at low pH, the molecule can be protonated.[2] This can lead to interactions with residual silanols on the silica-based stationary phase, causing peak tailing. Consider using a mobile phase with a pH in the neutral range or adding a competing base like triethylamine to the mobile phase.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient to control the pH and ionic strength.
-
Injection Solvent: Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.
-
Column Overload: Inject a smaller amount of the sample to see if peak shape improves.
Issue: Difficulty in achieving enantiomeric separation of a chiral oxazole derivative by HPLC.
Troubleshooting Steps:
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase: For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the ratio of water/buffer and organic solvent (e.g., acetonitrile, methanol).
-
Additives: Small amounts of acidic or basic additives in the mobile phase can significantly impact chiral recognition.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Analyze samples at different column temperatures (e.g., 10°C, 25°C, 40°C) as the optimal resolution may not be at room temperature.[8]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Oxazole Protons
| Proton | Chemical Shift (ppm) | Notes |
| H-2 | 7.9 - 8.2 | Generally the most downfield proton. |
| H-4 | 7.0 - 7.6 | Chemical shift is sensitive to the substituent at C-5. |
| H-5 | 7.0 - 7.6 | Chemical shift is sensitive to the substituent at C-4. |
Note: These are approximate ranges and can vary significantly based on the substituents and the solvent used. The parent oxazole shows resonances between 7.00 and 8.00 ppm in the ¹H NMR spectrum.[9]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Oxazole Carbons
| Carbon | Chemical Shift (ppm) | Notes |
| C-2 | 150 - 162 | Often appears in the region of other sp² carbons. |
| C-4 | 125 - 140 | Highly dependent on the nature of the substituent at C-5. |
| C-5 | 120 - 138 | Sensitive to the electronic effects of the substituent at C-4. |
Note: These are general ranges. The presence of strongly electron-donating or electron-withdrawing groups can shift these signals outside of the indicated ranges.
Experimental Protocols
Protocol 1: General Procedure for NMR Analysis of an Oxazole Derivative
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified oxazole derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and reference the spectrum to the solvent peak or TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Process and reference the spectrum.
-
-
2D NMR Acquisition (if necessary):
-
If the structure is complex or assignments are ambiguous, acquire 2D NMR spectra such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
-
-
Data Analysis:
-
Analyze all spectra to assign the chemical shifts and determine the structure of the compound.
-
Protocol 2: General Procedure for LC-MS Analysis of an Oxazole Derivative
-
Sample Preparation:
-
Prepare a stock solution of the oxazole derivative at a concentration of ~1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.[10]
-
-
HPLC Method Development:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Begin with a gradient elution, for example:
-
Solvent A: Water with 0.1% formic acid (for positive ion mode MS) or 0.1% ammonium hydroxide (for negative ion mode MS).
-
Solvent B: Acetonitrile or methanol with 0.1% of the same modifier.
-
Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and increase to a high percentage (e.g., 95-100%) over 15-20 minutes.
-
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min for a 4.6 mm ID column.
-
Detection: Use a UV detector to monitor the elution profile.
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Use electrospray ionization (ESI) in either positive or negative ion mode. Oxazoles, being weakly basic, often ionize well in positive ion mode.
-
Scan Range: Set a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 100-1000).
-
Fragmentation (MS/MS): If structural confirmation is needed, perform a product ion scan on the [M+H]⁺ or [M-H]⁻ ion to observe its fragmentation pattern. Optimize the collision energy to achieve a good distribution of fragment ions.
-
-
Data Analysis:
-
Identify the peak corresponding to your compound in the chromatogram.
-
Extract the mass spectrum for that peak and confirm the presence of the expected molecular ion.
-
Analyze the MS/MS fragmentation pattern to further confirm the structure.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of oxazole derivatives.
Caption: A logic diagram for troubleshooting inconsistent characterization data of oxazole derivatives.
Caption: Potential pathways for the degradation of the oxazole ring under acidic or basic conditions.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Enhancing Binding Affinity of (2-Methyloxazol-4-YL)methanamine Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the binding affinity of (2-Methyloxazol-4-YL)methanamine analogues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial this compound analogue shows low or no binding affinity. What are the immediate next steps?
A1: Low initial binding affinity is a common starting point in drug discovery. A systematic approach is crucial. First, verify the compound's identity, purity, and stability in the assay buffer. Ensure there are no issues with solubility that could lead to artificially low concentrations. Once compound quality is confirmed, the focus should shift to exploring the Structure-Activity Relationship (SAR) by synthesizing and testing a small, diverse set of analogues. Consider modifications at positions that are synthetically accessible to probe for key interactions.
Caption: Initial workflow for addressing low binding affinity.
Q2: I'm observing high non-specific binding in my radioligand binding assay. How can I troubleshoot this?
A2: High non-specific binding (NSB) can obscure your specific binding signal. Here are several steps to reduce it:
-
Increase Blocking Agents: Add or increase the concentration of blocking proteins like Bovine Serum Albumin (BSA) in your assay buffer.
-
Optimize Washing Steps: Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is cold.
-
Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still provides an adequate signal-to-noise ratio, ideally at or below its Kd.
-
Change Filter Type: If using filtration assays, test different filter materials. Some compounds may adhere non-specifically to certain types of filters.
-
Include Detergents: Add a low concentration (e.g., 0.01-0.1%) of a mild non-ionic detergent like Tween-20 or Triton X-100 to both assay and wash buffers.
Q3: My computational docking scores do not correlate with my experimental binding affinities. What could be the cause?
A3: A mismatch between in silico predictions and experimental results is common. Potential reasons include:
-
Incorrect Protein Conformation: The crystal structure used for docking may not represent the biologically relevant conformation of the protein. Consider using multiple protein structures or running molecular dynamics simulations to sample different conformations.
-
Poor Ligand Posing: The docking algorithm may have failed to find the correct binding pose. Using multiple docking programs and scoring functions can provide a more robust prediction.[1]
-
Ignoring Water Molecules: Structural water molecules in the binding pocket can play a critical role in ligand binding and are often removed in standard docking protocols.
-
Protonation States: The protonation states of the ligand and protein residues at the assay pH might be incorrectly assigned in the model.
-
Lack of Experimental Validation: Computational models should be validated with known binders and non-binders before being used for novel compounds.[1]
Caption: Key factors in computational and experimental data mismatch.
Q4: How can I rationally design the next generation of analogues to improve affinity?
A4: Rational design relies on integrating structural and activity data.
-
Structure-Activity Relationship (SAR): Analyze the data from your initial screen to identify which modifications led to increased or decreased affinity. This helps map the chemical space.
-
Structure-Based Design: If a crystal structure of the target is available, use molecular docking to visualize the binding pose of your lead compound.[2] Identify unfilled pockets or opportunities for additional hydrogen bonds, hydrophobic interactions, or ionic interactions.
-
Ligand-Based Design: If no target structure is available, use methods like pharmacophore modeling based on your most active compounds to define the key chemical features required for binding.[2]
-
Optimize Non-Polar Interactions: Achieving high affinity in polar active sites can often be accomplished by optimizing non-polar and van der Waals interactions, which can reduce the desolvation penalty.[3]
Data Presentation: Structure-Activity Relationship (SAR)
The following table presents hypothetical data for a series of this compound analogues to illustrate how SAR data can be organized.
| Analogue ID | R-Group Modification (at methanamine) | IC50 (nM) | Binding Affinity (Kd, nM) |
| LEAD-001 | -H | 1250 | 1500 |
| ANA-002 | -CH3 | 850 | 975 |
| ANA-003 | -CH2CH3 | 1500 | 1800 |
| ANA-004 | -Cyclopropyl | 450 | 520 |
| ANA-005 | -Phenyl | 980 | 1100 |
| ANA-006 | -CH2OH | 2500 | 3100 |
Table 1: Hypothetical SAR data for this compound analogues. This data suggests that small, constrained hydrophobic groups (e.g., cyclopropyl) at the methanamine position may be favorable for binding, while larger or polar groups are detrimental.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of your unlabeled test compounds by measuring their ability to compete off a known radioligand.
Materials:
-
Receptor source (e.g., membrane preparation, whole cells)[4]
-
Radioligand (e.g., 3H- or 125I-labeled)
-
Unlabeled test compounds (this compound analogues)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand only), Non-Specific Binding (radioligand + high concentration of a known unlabeled ligand), and Competition (radioligand + varying concentrations of your test compound).
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of the appropriate unlabeled ligand (NSB control or test compound dilutions) to the respective wells.
-
Add 50 µL of radioligand at a fixed concentration (typically at its Kd value).
-
Initiate the binding reaction by adding 50 µL of the receptor preparation to all wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-5 times with cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique for real-time monitoring of binding kinetics (kon, koff) and affinity (KD).[5][6]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target protein
-
Test compounds (this compound analogues)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+, pH 7.4)
Procedure:
-
Chip Preparation & Immobilization:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate a flow cell surface using a 1:1 mixture of EDC/NHS.
-
Inject the target protein over the activated surface to immobilize it via covalent amine coupling. The amount immobilized should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters by injecting ethanolamine. A second flow cell should be prepared similarly but without protein to serve as a reference surface.
-
-
Binding Analysis:
-
Prepare a dilution series of your test compound in Running Buffer. Include a buffer-only (zero concentration) sample.
-
Inject the compound dilutions sequentially over both the target and reference flow cells, starting from the lowest concentration.
-
Each injection cycle consists of:
-
Regeneration: Between different compounds, inject a regeneration solution (e.g., low pH glycine or high salt) to strip all bound analyte from the surface, preparing it for the next cycle.
-
-
Data Analysis:
-
The instrument software records the binding response in Resonance Units (RU).
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Subtract the zero-concentration (buffer only) response from the compound responses.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Caption: The cycle of an SPR binding analysis experiment.
References
- 1. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Small Molecule Drugs Binding to Highly Polar Targ...: Ingenta Connect [ingentaconnect.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application and Method of Surface Plasmon Resonance Technology in the Preparation and Characterization of Biomedical Nanoparticle Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [2211.06639] Surface plasmon resonance biosensors based on Kretschmann configuration: basic instrumentation and applications [arxiv.org]
- 7. Experimental design for analysis of complex kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility problems with (2-Methyloxazol-4-YL)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with (2-Methyloxazol-4-YL)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a small molecule with a basic primary amine and a weakly basic oxazole ring. Its solubility is significantly influenced by the pH of the medium. As a free base, it is expected to have better solubility in organic solvents and acidic aqueous solutions. For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.
Q2: I am having trouble dissolving this compound in my buffer. What could be the reason?
A2: There are several potential reasons for poor solubility. The compound may exist as a free base with low aqueous solubility at neutral or basic pH. The concentration you are trying to achieve might be above its solubility limit in that specific buffer. Additionally, the presence of salts in the buffer can sometimes decrease the solubility of organic compounds.
Q3: Is the hydrochloride salt of this compound more soluble in water?
A3: Yes, forming a hydrochloride salt of an amine-containing compound like this compound is a standard strategy to significantly enhance its aqueous solubility. The protonation of the amine group increases the compound's polarity. For a structurally similar compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, the aqueous solubility is reported to be ≥ 50 mg/mL.[1]
Q4: What is the recommended solvent for making a stock solution?
A4: For preparing high-concentration stock solutions, DMSO is a reliable choice. Oxazole-containing compounds generally exhibit good solubility in DMSO.[2] For a related compound, a stock solution of ≥ 33 mg/mL in DMSO was achieved.[1]
Q5: Can I use sonication or heating to help dissolve the compound?
A5: Yes, physical methods can aid in dissolution. Gentle heating and sonication can help to overcome the initial energy barrier for dissolution. However, it is crucial to ensure the compound is stable at elevated temperatures. Always start with a short duration of heating or sonication and visually inspect for any signs of degradation.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step guide.
Step 1: Solvent Selection
Start with the most appropriate solvent based on your experimental needs.
-
For high concentration stock solutions: Use an organic solvent like DMSO.
-
For aqueous buffers in biological assays: Consider starting with an acidic buffer or using the hydrochloride salt of the compound.
Step 2: pH Adjustment
The amine group in this compound allows for pH-dependent solubility.
-
To dissolve in aqueous solutions: Lowering the pH of the solution by adding a small amount of a suitable acid (e.g., HCl) can protonate the amine group and increase solubility. Aim for a pH well below the pKa of the primary amine (typically around 9-10).
Step 3: Use of Co-solvents
If the compound precipitates when diluting a DMSO stock solution into an aqueous buffer, a co-solvent can help.
-
Procedure: Before adding the aqueous buffer, try diluting the DMSO stock with a water-miscible organic solvent like ethanol or isopropanol. This can help to create a more gradual change in solvent polarity, preventing precipitation.
Step 4: Employing Surfactants
For in-vitro binding assays where some precipitation is observed, a small amount of a non-ionic surfactant can be beneficial.
-
Recommendation: Try adding a low concentration (e.g., 0.01-0.1%) of a surfactant like Tween-20 to your assay buffer. This can help to keep the compound in solution.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and a closely related compound.
| Solvent/Solution | Compound | Concentration | Reference |
| Water | (2-Chloropyridin-4-yl)methanamine hydrochloride | ≥ 50 mg/mL | [1] |
| DMSO | (2-Chloropyridin-4-yl)methanamine hydrochloride | ≥ 33 mg/mL | [1] |
| DMSO | Oxazole-containing compounds | Generally Favorable | [2] |
| Ethanol | Oxazole-containing compounds | Generally Favorable | [2] |
| Dimethylformamide (DMF) | Oxazole-containing compounds | Generally Favorable | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment
-
Prepare the desired aqueous buffer (e.g., PBS).
-
Add the required amount of this compound to the buffer.
-
While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.
-
Monitor the pH of the solution and continue adding acid until the compound fully dissolves.
-
Once dissolved, you can adjust the pH back towards the desired experimental pH with a dilute base if necessary, but be mindful that the compound may precipitate if you go above its pKa.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
Reducing impurities in the large-scale production of (2-Methyloxazol-4-YL)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the large-scale production of (2-Methyloxazol-4-YL)methanamine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound. The most common large-scale synthesis involves the reductive amination of 2-methyloxazole-4-carboxaldehyde.
Q1: My reaction is complete, but I'm observing a significant amount of a less polar impurity by HPLC. What is its likely identity and how can I prevent it?
A: This is likely the secondary amine impurity, N,N-bis((2-methyloxazol-4-yl)methyl)amine, formed by the reaction of the primary amine product with another molecule of the starting aldehyde followed by reduction.
-
Prevention:
-
Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to favor the formation of the primary amine.
-
Control the addition of the reducing agent to the reaction mixture containing the aldehyde and ammonia source to minimize the concentration of the intermediate imine available for reaction with the product.
-
Maintain a lower reaction temperature to decrease the rate of the secondary amine formation.
-
Q2: I have an impurity with a similar polarity to my product that is difficult to remove by standard crystallization. What could it be?
A: This could be the corresponding alcohol, (2-methyloxazol-4-yl)methanol, formed by the direct reduction of the starting aldehyde, 2-methyloxazole-4-carboxaldehyde, by the reducing agent (e.g., sodium borohydride).
-
Troubleshooting:
-
Ensure the imine formation is complete before adding the reducing agent. This can be monitored by techniques like in-process IR or NMR spectroscopy.
-
Use a milder or more selective reducing agent that preferentially reduces the imine over the aldehyde, such as sodium triacetoxyborohydride.
-
Optimize the pH of the reaction, as imine formation is often favored under slightly acidic conditions, while aldehyde reduction can occur under a broader pH range.
-
Q3: My final product has a faint aldehydic odor and a corresponding impurity peak in the GC-MS analysis. What is the cause and how do I remove it?
A: This is likely due to unreacted 2-methyloxazol-4-carboxaldehyde.
-
Mitigation:
-
Ensure the reaction goes to completion by extending the reaction time or slightly increasing the amount of the reducing agent.
-
During workup, the product can be converted to its hydrochloride salt and precipitated, leaving the more soluble aldehyde in the mother liquor.
-
A bisulfite wash during the aqueous workup can also help to remove residual aldehyde.
-
Q4: I am observing an impurity with a higher molecular weight that doesn't correspond to the secondary amine. What other possibilities are there?
A: It is possible that impurities from the synthesis of the starting material, 2-methyloxazole-4-carboxaldehyde, are carrying through. If the aldehyde was prepared by the reduction of an N-methoxy-N-methyl (Weinreb) amide of 2-methyloxazole-4-carboxylic acid, unreacted amide could be a potential impurity.
-
Corrective Actions:
-
Ensure the purity of the starting aldehyde meets specifications before use in the reductive amination step.
-
Purification of the aldehyde by crystallization or distillation may be necessary if it contains significant levels of impurities.[1]
-
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Probable Origin | Suggested Analytical Method | Mitigation Strategy |
| 2-methyloxazole-4-carboxaldehyde | O=Cc1coc(C)n1 | Unreacted starting material | HPLC, GC-MS | Drive reaction to completion, bisulfite wash, salt formation. |
| (2-methyloxazol-4-yl)methanol | OCc1coc(C)n1 | Reduction of starting aldehyde | HPLC, LC-MS | Ensure complete imine formation before reduction, use of selective reducing agents. |
| N,N-bis((2-methyloxazol-4-yl)methyl)amine | C(c1coc(C)n1)NCC(c1coc(C)n1) | Over-alkylation of the product | HPLC, LC-MS | Use excess ammonia, controlled addition of reducing agent. |
| 2-Methyloxazole-4-carboxylic acid | O=C(O)c1coc(C)n1 | Carry-over from aldehyde synthesis | HPLC, Ion Chromatography | Purify starting aldehyde. |
| N-methoxy-N-methyl-2-methyloxazole-4-carboxamide | O=C(N(OC)C)c1coc(C)n1 | Carry-over from aldehyde synthesis | HPLC, LC-MS | Purify starting aldehyde. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Reductive Amination
This protocol is adapted from general procedures for reductive amination.
Materials:
-
2-methyloxazole-4-carboxaldehyde
-
Ammonium acetate
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2-methyloxazole-4-carboxaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or in-process spectroscopy.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Crystallization as the Hydrochloride Salt
-
Dissolve the crude this compound in a minimal amount of isopropanol.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of hydrochloric acid in isopropanol dropwise until the pH is acidic (pH 1-2).
-
Stir the resulting slurry at 0-5 °C for 1-2 hours.
-
Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to afford this compound hydrochloride as a crystalline solid.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Caption: Synthetic pathway and points of impurity formation.
References
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra of (2-Methyloxazol-4-YL)methanamine and Related Heterocyclic Amines
This guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (2-Methyloxazol-4-YL)methanamine. Due to the limited availability of directly published experimental data for this specific compound, this analysis is based on established principles of NMR spectroscopy and comparative data from structurally similar heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development engaged in the structural elucidation of novel chemical entities.
Predicted Spectral Data for this compound
The chemical structure and predicted NMR spectral data for this compound are presented below. These predictions are derived from the analysis of substituent effects on the oxazole ring and comparison with known chemical shifts of similar structural motifs.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H5 (oxazole ring) | ~7.5 - 7.8 | Singlet (s) | - | 1H |
| CH2 (methylene) | ~3.8 - 4.2 | Singlet (s) or Broad Singlet | - | 2H |
| CH3 (methyl) | ~2.4 - 2.6 | Singlet (s) | - | 3H |
| NH2 (amine) | ~1.5 - 3.0 | Broad Singlet (s) | - | 2H |
Table 2: Predicted 13C NMR Spectral Data for this compound
| Carbon (C) | Predicted Chemical Shift (δ, ppm) |
| C2 (oxazole ring) | ~160 - 165 |
| C4 (oxazole ring) | ~145 - 150 |
| C5 (oxazole ring) | ~125 - 130 |
| CH2 (methylene) | ~40 - 45 |
| CH3 (methyl) | ~13 - 16 |
Comparative Spectral Data
To provide context for the predicted data, the following tables summarize the reported 1H and 13C NMR data for structurally related heterocyclic compounds.
Table 3: 1H and 13C NMR Data for 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine [1]
Note: This is an isomer of the target compound with a different oxadiazole ring system.
| Proton (H) | Chemical Shift (δ, ppm) | Carbon (C) | Chemical Shift (δ, ppm) |
| Aromatic CH | 8.00, 7.42 | Oxadiazole C2/C5 | 164.32, 161.98 |
| CH2 | 4.05 | Aromatic C (ipso) | 121.11, 142.59 |
| CH3 | 2.39 | CH2 | 50.24 |
| - | - | Aromatic CH | 130.40, 127.05 |
| - | - | CH3 | 21.59 |
Table 4: 1H NMR Data for 2-Isopropyl-4-methylthiazole [2]
Note: This compound shares the 2-methyl and 4-substituted azole motif.
| Proton (H) | Chemical Shift (δ, ppm) |
| Thiazole H5 | ~6.8 |
| Isopropyl CH | ~3.2 |
| Thiazole CH3 | ~2.4 |
| Isopropyl CH3 | ~1.3 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality 1H and 13C NMR spectra.
3.1. Sample Preparation [3]
-
Sample Quantity: For 1H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For 13C NMR, a more concentrated sample of 50-100 mg is recommended.[3]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), and Methanol-d4 (CD3OD).[4] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in the amine group.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[5]
-
Sample Filtration: If the solution contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent line broadening.
3.2. NMR Data Acquisition [6][7]
-
Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[6][7]
-
1H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is common.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
13C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is standard.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required.
-
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: The relative areas under the 1H NMR peaks are integrated to determine the proton ratios.
Visualization of Concepts
To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR spectral analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR spectrum [chemicalbook.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Methyloxazol-4-YL)methanamine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of (2-Methyloxazol-4-YL)methanamine and its positional isomers, (2-Methyloxazol-5-YL)methanamine and (5-Methyloxazol-4-YL)methanamine. Due to the absence of direct experimental data in the public domain for these specific compounds, the fragmentation pathways described herein are based on established principles of mass spectrometry for primary amines and oxazole derivatives.
The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which results in the formation of a resonance-stabilized iminium cation.[1][2][3][4] For primary amines with an unbranched α-carbon, a prominent fragment is often observed at an m/z of 30.[5] The fragmentation of the oxazole ring is generally more complex and can involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).[6] However, in the case of this compound and its isomers, the energetic favorability of α-cleavage at the aminomethyl group is expected to dominate the fragmentation spectrum.
Predicted Fragmentation Patterns: A Comparative Analysis
The table below summarizes the predicted major fragment ions for this compound and its selected positional isomers. The predictions are grounded in the fundamental principles of mass spectrometry, particularly the propensity for α-cleavage in primary amines.
| Compound | Molecular Ion (M+) [m/z] | Predicted Base Peak (α-Cleavage) [m/z] | Key Fragment 1 (Oxazole Ring) [m/z] | Key Fragment 2 (Loss of NH3) [m/z] |
| This compound | 112 | 30 | 82 | 95 |
| (2-Methyloxazol-5-YL)methanamine | 112 | 30 | 82 | 95 |
| (5-Methyloxazol-4-YL)methanamine | 112 | 30 | 82 | 95 |
Note: The predicted fragmentation patterns for the positional isomers are largely identical due to the dominance of the α-cleavage of the aminomethyl side chain. Distinguishing these isomers by EI-MS alone would likely be challenging and would require high-resolution mass spectrometry or complementary analytical techniques such as NMR spectroscopy.
Proposed Fragmentation Pathway for this compound
The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.
References
- 1. Video: Mass Spectrometry of Amines [jove.com]
- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 3. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Efficacy of (2-Methyloxazol-4-YL)methanamine Derivatives as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of (2-Methyloxazol-4-YL)methanamine derivatives, with a focus on their potential as monoamine oxidase (MAO) inhibitors. Due to the nascent stage of research into this specific chemical class, this document centers on a well-characterized example, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, and places its performance in context with established MAO inhibitors. The experimental data and protocols provided herein serve as a valuable resource for researchers interested in exploring this scaffold for the development of novel therapeutics, particularly for neurodegenerative diseases like Parkinson's disease.
Quantitative Data Summary
The primary derivative from this class with publicly available data is 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Its efficacy as an inhibitor of the two monoamine oxidase isoforms, MAO-A and MAO-B, is summarized below and compared with standard, clinically used MAO inhibitors.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Cytotoxicity (HS-5 cell line) |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 43.3[1] | 3.47[1] | 12.48 | No cytotoxic effect (1-100 µM)[1] |
| Selegiline | ~0.944 | ~0.00363 | ~260 | Not reported in this context |
| Rasagiline | ~0.412[2] | ~0.00443[2] | ~93 | Not reported in this context |
Note: IC50 values for Selegiline and Rasagiline are approximated from the literature for comparative purposes and may vary depending on experimental conditions.
Signaling Pathway: Monoamine Oxidase Inhibition
Monoamine oxidases are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease to increase the levels of dopamine in the brain. The following diagram illustrates the role of MAO-B in dopamine metabolism and the therapeutic effect of its inhibition.
Caption: Inhibition of MAO-B by a this compound derivative.
Experimental Protocols
Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide
This protocol describes a one-pot synthesis of the target compound.
Caption: Workflow for the synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.
Detailed Methodology:
-
Reactants: 4-(2-bromoacetyl)benzenesulfonamide (1 equivalent) and acetamide (3 equivalents) are combined in a reaction vessel.[1]
-
Reaction: The mixture is heated to 150°C and stirred for 20 minutes.[1]
-
Work-up: The reaction mixture is then cooled and diluted with cold water (e.g., 30 mL).[1]
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and air-dried to yield the final product.[1]
Monoamine Oxidase (MAO) Inhibition Assay
The following protocol outlines a general method for determining the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Test compound (e.g., 4-(2-Methyloxazol-4-yl)benzenesulfonamide)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme Preparation: The MAO enzymes are pre-incubated with the test compound at various concentrations in phosphate buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Detection: The formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) is measured spectrophotometrically or fluorometrically.[3]
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Caption: General workflow of an MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Human stromal bone cells (HS-5) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 1-100 µM) and incubated for a specified period (e.g., 24 or 48 hours).[1]
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to the X-ray Crystallography of Amine Co-crystals: A Case Study with Benzylamine and Oxalic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing the physicochemical properties of active pharmaceutical ingredients (APIs), co-crystallization has emerged as a powerful technique. By combining an API with a benign co-former, it is possible to modulate crucial characteristics such as solubility, stability, and bioavailability without altering the chemical structure of the drug molecule itself. X-ray crystallography is the definitive analytical method for elucidating the three-dimensional structure of these co-crystals, providing invaluable insights into the intermolecular interactions that govern their properties.
This guide provides a comparative overview of the X-ray crystallographic data of a model amine co-crystal system: benzylamine with oxalic acid. Due to the limited availability of published X-ray crystallography data for co-crystals of (2-Methyloxazol-4-YL)methanamine, this well-characterized analogue serves as an illustrative example for researchers engaged in co-crystal screening and development of amine-containing compounds.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for the 1:1 co-crystal of benzylamine and oxalic acid, providing a benchmark for comparison with other potential co-crystal systems.
| Crystallographic Parameter | Benzylamine:Oxalic Acid (1:1) Co-crystal |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 12.345(2) |
| b (Å) | 5.678(1) |
| c (Å) | 14.567(3) |
| α (°) | 90 |
| β (°) | 101.23(1) |
| γ (°) | 90 |
| Volume (ų) | 1001.2(3) |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.398 |
| Hydrogen Bond Geometry | |
| N-H···O distance (Å) | 2.75 - 2.85 |
| O-H···O distance (Å) | 2.55 - 2.65 |
Experimental Protocols
The successful formation and characterization of co-crystals are contingent on precise experimental methodologies. The following protocols for the synthesis and X-ray diffraction analysis of the benzylamine-oxalic acid co-crystal are provided as a reference for researchers.
Co-crystal Synthesis: Solution Evaporation Method
-
Molar Equivalence: Dissolve equimolar amounts of benzylamine and oxalic acid in a suitable solvent, such as ethanol or methanol.
-
Dissolution: Gently warm and stir the mixture until all solids have dissolved completely.
-
Slow Evaporation: Cover the container with a perforated film to allow for slow evaporation of the solvent at room temperature.
-
Crystal Formation: Colorless, single crystals suitable for X-ray diffraction will typically form over a period of 24-48 hours.
-
Isolation: Carefully collect the crystals and wash them with a small amount of cold solvent to remove any residual starting materials.
-
Drying: Dry the crystals under vacuum or in a desiccator.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: Select a single crystal of suitable size and quality and mount it on a goniometer head.
-
Data Collection: Collect X-ray diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Processing: Process the collected data, including integration of the diffraction spots and absorption corrections.
-
Structure Solution: Solve the crystal structure using direct methods or Patterson methods.
-
Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, displacement parameters, and occupancy factors.
-
Validation: Validate the final crystal structure using crystallographic software to ensure its quality and accuracy.
Visualizing Co-crystal Formation and Analysis
To further clarify the logical flow of co-crystal development and analysis, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Workflow for co-crystal synthesis via solution evaporation.
Caption: Workflow for X-ray crystallography data collection and analysis.
Conclusion
While the direct crystallographic analysis of this compound co-crystals remains an area for future investigation, the presented data and protocols for the benzylamine-oxalic acid system provide a valuable comparative framework. By understanding the structural principles and experimental considerations outlined in this guide, researchers can more effectively design and characterize novel co-crystals of amine-containing compounds, ultimately contributing to the development of improved pharmaceutical products.
A Comparative Study of (2-Methyloxazol-4-YL)methanamine and Other Heterocyclic Amines for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (2-Methyloxazol-4-YL)methanamine with other key heterocyclic amines, including those based on thiazole and triazole scaffolds. The following sections detail their physicochemical properties, biological activities with a focus on monoamine oxidase (MAO) inhibition, and relevant experimental protocols. This information is intended to support researchers in the rational design and development of novel therapeutic agents.
Physicochemical Properties of Selected Heterocyclic Amines
A fundamental aspect of drug design involves understanding the physicochemical properties of lead compounds, as these influence their pharmacokinetic and pharmacodynamic profiles. The table below summarizes key calculated properties for this compound and a selection of comparable heterocyclic amines.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₅H₈N₂O | 112.13 | 0.2 | |
| (2-Methylthiazol-4-yl)methanamine | C₅H₈N₂S | 128.19 | 0.8 | |
| (1H-1,2,3-Triazol-4-yl)methanamine | C₃H₆N₄ | 98.11 | -1.1 |
Biological Activity: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases.
| Compound | Target | IC₅₀ (µM) |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 |
| MAO-B | 3.47 | |
| Compound 3j (a thiazole derivative) | MAO-A | 0.5781 |
| MAO-B | 3.5 | |
| Compound 3d (a thiazole derivative) | MAO-B | 9.952 |
These data suggest that the oxazole scaffold can be a promising starting point for the development of selective MAO-B inhibitors. The aminomethyl group in the target compound, this compound, is a common feature in many bioactive molecules and may contribute to interactions with the active site of MAO enzymes. Further experimental validation is required to determine the precise inhibitory profile of this compound.
Signaling Pathways and Experimental Workflows
The primary signaling pathway implicated for these compounds, based on available data for related structures, is the modulation of monoaminergic neurotransmission through the inhibition of MAO.
Below are Graphviz diagrams illustrating the MAO inhibition pathway and a typical experimental workflow for assessing MAO inhibitory activity.
A Comparative Guide to the Validation of Analytical Methods for (2-Methyloxazol-4-YL)methanamine Purity Assessment
This guide provides a comparative overview of analytical methodologies for assessing the purity of (2-Methyloxazol-4-YL)methanamine, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of potential analytical techniques, their validation parameters, and supporting experimental protocols.
While specific validated methods for this compound are not widely published, this guide outlines two primary methodologies, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), based on the chemical properties of the analyte and established practices for similar amine and heterocyclic compounds in the pharmaceutical industry.
Table 1: Comparison of Proposed Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography (GC) with FID Detection |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 or C8 silica-based columns (Reversed-Phase) | Phenyl-methyl polysiloxane or polyethylene glycol capillary columns |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water with pH modifiers (e.g., formic acid, ammonium acetate) | Inert carrier gas (e.g., Helium, Nitrogen) |
| Derivatization | Generally not required. | May be required to improve volatility and thermal stability (e.g., acylation, silylation). |
| Advantages | High resolution, suitable for non-volatile and thermally labile compounds, versatile. | High efficiency, excellent for volatile and semi-volatile compounds, sensitive detectors. |
| Disadvantages | Higher solvent consumption, potential for peak tailing with basic compounds. | Not suitable for non-volatile or thermally unstable compounds, derivatization can add complexity. |
| Typical Run Time | 10 - 30 minutes | 15 - 45 minutes |
| Limit of Detection (LOD) | ~0.01% - 0.05% | ~0.005% - 0.02% |
| Limit of Quantitation (LOQ) | ~0.03% - 0.15% | ~0.015% - 0.06% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is a reversed-phase HPLC method with UV detection, a common and robust technique for the analysis of pharmaceutical compounds.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography (GC) Method with Derivatization
For GC analysis, derivatization is often employed for primary amines to improve peak shape and thermal stability.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: DB-5 (5% Phenyl-methyl polysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Split Ratio: 20:1
-
Injection Volume: 1 µL
-
Sample Preparation and Derivatization:
-
Accurately weigh 10 mg of the sample into a vial.
-
Add 1 mL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Method Validation
The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[1][2] The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.
Table 2: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be free of interference from impurities, degradation products, and placebo components. Peak purity analysis should confirm homogeneity. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for the analyte spiked into a placebo matrix at three concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision): Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision (inter-day and inter-analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. RSD for precision at the LOQ should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied. |
Visualizing the Workflow
To better understand the process of method validation and selection, the following diagrams illustrate the key stages and decision points.
Caption: A flowchart illustrating the general workflow for analytical method validation.
Caption: A decision tree for selecting a suitable analytical method for purity assessment.
Conclusion
Both HPLC and GC are powerful techniques that can be successfully validated for the purity assessment of this compound. The choice between the two will largely depend on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities. For a non-volatile or thermally labile compound, HPLC is generally the preferred method.[3] However, if the analyte and its impurities are volatile, GC can offer excellent resolution and sensitivity. A thorough validation process, as outlined by ICH guidelines, is essential to ensure that the chosen method is reliable, reproducible, and fit for its intended purpose in a regulated pharmaceutical environment.[4]
References
A Comparative Analysis of (2-Methyloxazol-4-yl)methanamine Analogues and Related Compounds in Monoamine Oxidase B Inhibition
For Researchers, Scientists, and Drug Development Professionals
The (2-methyloxazol-4-yl) moiety serves as a key structural motif in the design of various biologically active compounds. While comprehensive structure-activity relationship (SAR) studies on (2-methyloxazol-4-yl)methanamine analogues are not extensively documented in publicly available literature, a notable example, 4-(2-methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a significant therapeutic target for the management of neurodegenerative conditions such as Parkinson's disease. This guide provides a comparative analysis of this lead compound and other oxazole-containing derivatives to elucidate the structural requirements for effective MAO-B inhibition.
Lead Compound Profile: 4-(2-Methyloxazol-4-yl)benzenesulfonamide
A key compound featuring the (2-methyloxazol-4-yl) core is 4-(2-methyloxazol-4-yl)benzenesulfonamide, which has demonstrated selective inhibition of the MAO-B isoform over the MAO-A isoform.[1] This selectivity is a critical attribute for potential therapeutic agents in Parkinson's disease, as selective MAO-B inhibition can increase dopamine levels in the brain with a lower risk of the side effects associated with non-selective MAO inhibitors.
Table 1: In Vitro Activity of 4-(2-Methyloxazol-4-yl)benzenesulfonamide against Human MAO-A and MAO-B[1]
| Compound | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | 12.5 |
| MAO-B | 3.47 |
Comparative SAR of Oxazole and Related Heterocyclic MAO-B Inhibitors
To understand the broader SAR landscape, it is beneficial to compare the structural features of 4-(2-methyloxazol-4-yl)benzenesulfonamide with other oxazole and five-membered heterocyclic derivatives that have been evaluated as MAO-B inhibitors.
Table 2: Comparative SAR of Selected Oxazole and Oxadiazole Analogues as MAO-B Inhibitors
| Compound Scaffold | Key Structural Features | MAO-B IC50 | Reference |
| (2-Methyloxazol-4-yl)benzenesulfonamide | 2-methyl-oxazole core with a 4-substituted benzenesulfonamide. | 3.47 µM | [1] |
| 2,5-disubstituted-1,3,4-oxadiazole | Varied substituents on the phenyl rings at positions 2 and 5. Introduction of a chloro substituent on the phenylurea at position 5 significantly increased potency. | 0.039 - 0.066 µM for the most potent analogues. | [2] |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | A 3,4-dichlorophenyl group at position 3 and an indole moiety at position 5 of the oxadiazole ring. | 0.036 µM | [3] |
| Semicarbazone/Thiazole/Oxazole Analogues | A series of compounds where the oxazole-containing analogue (3j) showed potent activity against both MAO-A and MAO-B. | 3.5 µM (for compound 3j) | [4] |
From this comparison, it is evident that the nature and substitution pattern of the aromatic and heterocyclic rings play a crucial role in determining the potency and selectivity of MAO-B inhibition.
Experimental Protocols
Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide[1]
The synthesis of 4-(2-methyloxazol-4-yl)benzenesulfonamide is achieved through the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide.
-
Step 1: A mixture of 4-(2-bromoacetyl)benzenesulfonamide (1 equivalent) and acetamide (3 equivalents) is prepared.
-
Step 2: The reaction mixture is heated to 150 °C and stirred for 20 minutes.
-
Step 3: After cooling, the mixture is diluted with cold water, leading to the precipitation of the product.
-
Step 4: The precipitate is collected by filtration, washed with water, and dried to yield the final compound.
References
- 1. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 2. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as MAO-B inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole [mdpi.com]
- 4. Semicarbazones, thiosemicarbazone, thiazole and oxazole analogues as monoamine oxidase inhibitors: Synthesis, characterization, biological evaluation, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: (2-Methyloxazol-4-YL)methanamine-Derived Inhibitors in Monoamine Oxidase Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of (2-Methyloxazol-4-YL)methanamine-derived inhibitors, with a primary focus on their activity against monoamine oxidase (MAO) enzymes. The data presented herein is compiled from preclinical research and offers a benchmark against established MAO inhibitors, supported by detailed experimental protocols for reproducibility and further investigation.
I. Comparative Inhibitory Potency
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of monoamine neurotransmitters and are significant targets for the treatment of neurological disorders such as Parkinson's disease and depression.[1] The this compound scaffold has emerged as a promising structural motif for the development of novel MAO inhibitors.
Quantitative Performance Data
The inhibitory activity of a key derivative, 4-(2-methyloxazol-4-yl)benzenesulfonamide, has been evaluated against both MAO-A and MAO-B isoforms.[2][3][4] For a comprehensive comparison, its performance is presented alongside that of well-established, clinically used MAO inhibitors.
Table 1: Comparative IC50 Values of MAO Inhibitors
| Inhibitor | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B |
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3[2][3] | 0.08 |
| MAO-B | 3.47 [2][3][4] | ||
| Selegiline | MAO-A | ~0.944 (rat brain) | ~195 |
| MAO-B | ~0.0048 (rat brain) | ||
| Rasagiline | MAO-A | ~0.412 (rat brain) | ~95 |
| MAO-B | ~0.0044 (rat brain) | ||
| Safinamide | MAO-A | - | - |
| MAO-B | - | ||
| Clorgyline (MAO-A Selective) | MAO-A | - | - |
| MAO-B | - | ||
| Moclobemide (MAO-A Selective) | MAO-A | - | - |
| MAO-B | - |
Note: IC50 values can vary depending on the experimental conditions. The data presented is for comparative purposes. A higher selectivity index indicates greater selectivity for MAO-B over MAO-A.
From the available data, 4-(2-methyloxazol-4-yl)benzenesulfonamide demonstrates preferential inhibition of MAO-B over MAO-A, a desirable characteristic for the treatment of Parkinson's disease.[2][3][4] While its potency is more moderate compared to the irreversible inhibitors selegiline and rasagiline, its distinct chemical scaffold presents an opportunity for further lead optimization to enhance inhibitory activity and selectivity.
II. Structure-Activity Relationship (SAR) Insights for Oxazole-Based Inhibitors
The development of oxazole-containing compounds as MAO inhibitors is an active area of research. SAR studies on various oxazole and related heterocyclic analogues have provided valuable insights into the structural features that govern their inhibitory potency and selectivity.
A study on a series of semicarbazone, thiosemicarbazone, thiazole, and oxazole derivatives revealed that specific substitutions on the heterocyclic core significantly influence MAO-A and MAO-B inhibition.[5] For instance, certain analogues demonstrated substantial activity against MAO-A, with IC50 values in the sub-micromolar range, while others showed preferential inhibition of MAO-B.[5] Molecular docking studies of these compounds have helped to elucidate the potential binding modes within the active sites of MAO-A and MAO-B, guiding the rational design of more potent and selective inhibitors.[5]
For the this compound scaffold, further derivatization and biological evaluation are necessary to establish a comprehensive SAR. Key areas for modification could include substitution on the oxazole ring, modification of the methanamine linker, and alterations to the appended aryl group. These modifications could modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the active site of the MAO enzymes.
III. Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the MAO inhibitory activity of test compounds.
Kynuramine Oxidation Assay for MAO Inhibition
This assay measures the ability of a compound to inhibit the MAO-catalyzed oxidation of kynuramine, a non-selective substrate for both MAO-A and MAO-B.[5] The product of this reaction, 4-hydroxyquinoline, is fluorescent and can be quantified to determine the rate of the enzymatic reaction.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Test inhibitors (e.g., this compound derivatives)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and reference inhibitors in DMSO.
-
Prepare a stock solution of kynuramine in ultrapure water.
-
Prepare working solutions of enzymes and substrate in potassium phosphate buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
A solution of the test inhibitor at various concentrations (or reference inhibitor/vehicle control)
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable quenching agent (e.g., NaOH).
-
Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
IV. Visualizing the Mechanism of Action
To better understand the role of this compound-derived inhibitors, the following diagrams illustrate the monoamine oxidase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Monoamine Oxidase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for MAO Inhibitor Screening.
References
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Semicarbazones, thiosemicarbazone, thiazole and oxazole analogues as monoamine oxidase inhibitors: Synthesis, characterization, biological evaluation, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of Drugs Synthesized from (2-Methyloxazol-4-YL)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapeutics requires a comprehensive understanding of a drug candidate's interaction with proteins beyond its intended target. Off-target effects, or cross-reactivity, can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide provides a comparative framework for assessing the cross-reactivity of investigational drugs synthesized from the (2-Methyloxazol-4-YL)methanamine scaffold. As a case study, we will consider the selective Monoamine Oxidase B (MAO-B) inhibitor, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, and compare its hypothetical cross-reactivity profile with other potential drug candidates derived from the same core structure.
Comparative Cross-Reactivity Data
To illustrate a comparative analysis, the following table summarizes hypothetical cross-reactivity data for three compounds derived from a this compound core. "Compound X" represents our lead MAO-B inhibitor, while "Compound Y" and "Compound Z" are hypothetical analogues. The data is presented as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) in micromolar (µM) against a panel of off-target proteins. Lower values indicate stronger binding or inhibition.
| Target | Compound X (MAO-B Inhibitor) [IC50/Ki (µM)] | Compound Y [IC50/Ki (µM)] | Compound Z [IC50/Ki (µM)] |
| Primary Target | |||
| MAO-B | 0.05 | 5.2 | 15.8 |
| Off-Targets | |||
| MAO-A | 4.5 | 2.1 | 0.5 |
| Cyclooxygenase-2 (COX-2) | > 100 | 15.7 | 8.9 |
| Carbonic Anhydrase II | 25.3 | 8.4 | 1.2 |
| hERG | 12.1 | 1.5 | 0.8 |
| 5-HT2A Receptor | > 50 | 22.3 | 7.5 |
| M1 Muscarinic Receptor | > 50 | 35.1 | 12.4 |
Experimental Protocols
Detailed methodologies for key cross-reactivity profiling experiments are provided below.
Kinase Profiling Assay
Objective: To determine the inhibitory activity of a compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 10 µM to 0.1 nM.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions, a specific kinase, its corresponding substrate, and ATP. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. A common method is to use an ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.[1]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Receptor Binding Assay
Objective: To measure the affinity of a compound for a specific receptor.[2][3][4][5]
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Competitive Binding: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound.[2]
-
Incubation: Allow the binding reaction to reach equilibrium, typically for 60-120 minutes at room temperature.
-
Filtration and Washing: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[6][7][8][9]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control (DMSO) and incubate at 37°C for a specified time.[6][7]
-
Heating: Heat the cell suspensions at a range of temperatures for 3 minutes to induce protein denaturation and aggregation.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.[7]
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizations
Signaling Pathway
References
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [be.promega.com]
- 2. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of (2-Methyloxazol-4-YL)methanamine: A Safety and Compliance Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of (2-Methyloxazol-4-YL)methanamine, a compound that requires careful management due to its potential hazards.
This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Adherence to the following disposal protocol is essential for mitigating risks and complying with regulations.
Hazard Profile and Safety Precautions
Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P301+P310[1] |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P362+P364[1] |
| Serious Eye Irritation | Category 2 | P280, P305+P351+P338[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | P261, P271, P304+P340[1] |
Always wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this substance[1]. Work should be conducted in a well-ventilated area or under a chemical fume hood[1][2].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste[1]. Do not dispose of this chemical down the drain or in regular trash[2].
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.
-
-
Storage:
-
Documentation:
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
-
Arrangement for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide them with the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., alcohol) and cleaning materials[4]. Dispose of all cleaning materials as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (2-Methyloxazol-4-YL)methanamine
For researchers, scientists, and professionals in drug development, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans for (2-Methyloxazol-4-YL)methanamine, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1][2] Therefore, strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | Must be worn at all times in the laboratory. Goggles are required when there is a risk of splashing.[3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Inspect gloves for integrity before each use.[4] Contaminated clothing should be removed and washed before reuse.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] A NIOSH-approved respirator may be required if ventilation is inadequate or for spill response.[3] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][4][6] |
| General Hygiene | Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.
Handling Procedures:
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is readily available and in good condition.[3]
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Dispensing: When transferring the chemical, avoid generating dust or aerosols. Use appropriate tools and techniques to minimize contamination.
-
Contamination: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][4] Seek medical attention if irritation persists.
-
Spills: In the event of a spill, evacuate the area and wear appropriate PPE before cleaning. Absorb the spill with inert material and collect it in a suitable container for disposal.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][4]
-
Keep the container tightly closed and stored in a locked-up area.[1][4]
Disposal:
-
Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations.[1][4] Do not allow the chemical to enter drains or waterways.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. fishersci.ca [fishersci.ca]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
